pNP-TMP

Catalog No.
S1513704
CAS No.
16562-50-8
M.F
C16H18N3O10P
M. Wt
443.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pNP-TMP

CAS Number

16562-50-8

Product Name

pNP-TMP

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate

Molecular Formula

C16H18N3O10P

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1

InChI Key

RWOAVOYBVRQNIZ-BFHYXJOUSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Synonyms

p-nitrophenyl 5'-thymidine monophosphate, p-nitrophenyl-3'-thymidine-phosphate, p-Nph-5'-TMP, PNPpT, thymidine 5'-4-nitrophenyl phosphate, thymidine 5'-4-nitrophenyl phosphate, monosodium salt

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

The exact mass of the compound p-Nitrophenyl thymidine 5'-monophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Deoxyribonucleotides - Thymine Nucleotides - Supplementary Records. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside 5'-monophosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Primary Research Application and Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP serves as a critical tool for enzymology studies, particularly for the identification and characterization of NPP inhibitors, which is relevant in drug discovery [1]. The following diagram illustrates the core experimental workflow and the underlying enzymatic reaction.

Substrate This compound Substrate Enzyme NPP Enzyme Substrate->Enzyme Product1 p-Nitrophenol (Yellow Color) Enzyme->Product1 Hydrolysis Product2 Thymidine 5'-Monophosphate (5'-TMP) Enzyme->Product2

Experimental workflow: NPP enzyme hydrolyzes this compound, releasing detectable p-Nitrophenol.

Detailed Capillary Electrophoresis (CE) Method

A highly sensitive CE method has been developed to monitor NPP activity using this compound. This method is over 8-fold more sensitive than conventional spectrophotometric assays [1].

Key steps of the protocol are summarized below:

Protocol Step Specific Parameters & Conditions
Capillary Fused-silica, 20 cm effective length × 75.5 μm id, dynamically coated [1]
Injection Electrokinetic injection for 60 seconds [1]
Separation Buffer 70 mM phosphate buffer containing 0.002% polybrene, pH 9.2 [1]
Separation Conditions Constant current of -80 μA, capillary temperature maintained at 15°C [1]
Detection Ultraviolet (UV) detection at 400 nm [1]
Internal Standard 2-Methyl-4,6-dinitrophenol (Dinitrocresol) for precise quantification [1]
Assay Performance Limit of Detection (LOD): 137 nM; Limit of Quantification (LOQ): 415 nM [1]

Practical Research Considerations

  • Salt Forms for Use: The compound is commonly available as ammonium or sodium salts to improve solubility and stability in aqueous solutions [2] [3] [4].
  • Commercial Availability: Several suppliers offer this compound for research purposes, including Santa Cruz Biotechnology, Biosynth AG, and Creative Enzymes [3] [4].

References

Quantitative Data on pNP-TMP Hydrolysis by ε186 Subunit

Author: Smolecule Technical Support Team. Date: February 2026

The core of the replicative DNA polymerase III in E. coli contains a proofreading exonuclease subunit, Epsilon (ε). Its catalytic activity, located in the N-terminal 186-residue domain (ε186), can be efficiently studied by hydrolyzing the synthetic substrate pNP-TMP (the 5'-p-nitrophenyl ester of thymidine 5'-monophosphate). This reaction releases p-nitrophenol, which can be monitored spectrophotometrically [1].

The tables below summarize the key kinetic and biochemical parameters for this hydrolysis reaction.

Table 1: Primary Kinetic Parameters for this compound Hydrolysis by ε186

Parameter Value with Mn²⁺ Value with Mg²⁺ Conditions
k_cat (turnover number) 334 min⁻¹ 19.9 min⁻¹ pH 8.00, 25°C
K_M for this compound 1.08 mM Not Reported pH 8.00, 25°C
K_M for Metal Ion (K_Mn, K_Mg) 0.31 mM 6.9 mM pH 8.00, 25°C
Inhibition Constant (K_i) for TMP 4.3 µM (competitive) Not Reported [Mn²⁺] = 1 mM

Table 2: Environmental Dependencies and Protein Complex Effects

Aspect Findings
Divalent Cation Requirement Hydrolysis depends absolutely on a divalent metal ion. Mn²⁺ is a far more effective cofactor than Mg²⁺, yielding a nearly 17-fold higher k_cat [1].
pH Dependence The k_cat is dependent on the titration of a single group with a pK_a of 7.7. It approaches limits of ~50 min⁻¹ at low pH and ~400 min⁻¹ at high pH. The K_M for this compound is largely invariant between pH 6.5 and 8.5 [1].
Effect of θ Subunit Association with the θ subunit forms the ε186-θ complex. This does not significantly change k_cat or K_M, indicating it has little direct effect on the active site chemistry. However, the θ subunit stabilizes ε186 against thermal inactivation by approximately 14°C [1].

Experimental Protocol: Spectrophotometric Assay for ε Activity

This protocol is adapted from the methodology used in the foundational study [1].

  • Principle: The assay directly measures the hydrolysis of this compound to TMP and p-nitrophenol. The release of p-nitrophenol is monitored by its increasing absorbance at 410-420 nm.
  • Sample Setup:
    • Reaction Buffer: A standard buffer at pH 8.00 (e.g., Tris-HCl or HEPES).
    • Metal Cofactor: Supplement with 1 mM MnCl₂ for optimal activity, or MgCl₂ for comparison.
    • Enzyme: Purified ε186 subunit or the ε186-θ complex.
    • Substrate: this compound, typically at concentrations ranging from below to above its K_M value (1.08 mM) to determine kinetic parameters.
    • Temperature: Conduct the reaction at 25°C.
  • Execution and Analysis:
    • Prepare the reaction mixture in a cuvette and place it in a thermostatted spectrophotometer.
    • Initiate the reaction by adding the enzyme.
    • Record the change in absorbance at 410-420 nm over time.
    • Calculate the initial velocity (v₀) at different substrate concentrations.
    • Plot the data (e.g., Michaelis-Menten plot) to determine the K_M and k_cat values.
  • Inhibition Studies: To determine the inhibition constant for the product TMP, repeat the assay with a fixed concentration of this compound and varying concentrations of TMP. Analyze the data to confirm competitive inhibition and calculate the K_i [1].

Broader Context of this compound as a Substrate Analog

This compound is not only used to study DNA exonucleases but is also a valuable tool for investigating the mechanisms of ribonucleases. It acts as a dinucleotide mimic or phosphodiester analogue that can be cleaved by enzymes like oligoribonuclease (ORN), which are involved in the final step of RNA degradation, turning short oligonucleotides into mononucleotides [2]. The hydrolysis reaction is the same, yielding TMP and p-nitrophenol.

Proposed Hydrolysis Mechanism and Visualizations

Based on the kinetic data and crystal structures with bound TMP and metal ions, a mechanism for this compound hydrolysis by the ε exonuclease has been proposed [1]. The following diagram illustrates the key components and relationships involved in this enzymatic study.

pnp_mechanism Epsilon ε186 Subunit (Proofreading Exonuclease) pNPTMP Substrate This compound Epsilon->pNPTMP Binds Products Products TMP + p-nitrophenol pNPTMP->Products Hydrolyzes Metal Divalent Metal Ions (Mn²⁺ preferred) Metal->Epsilon Absolute Requirement Theta θ Subunit (Stabilizer) Theta->Epsilon Stabilizes No direct kinetic effect

Diagram 1: Key entities and relationships in the this compound hydrolysis assay system.

The pH dependence of k_cat suggests that a key residue in the active site, with a pKₐ of 7.7, must be deprotonated for optimal catalysis. The following diagram outlines the proposed two-metal-ion catalytic mechanism that is common to the DEDD superfamily of exonucleases, to which the ε subunit belongs.

catalytic_cycle A Enzyme with two bound metal ions (Mn²⁺) B This compound binding and orientation A->B C Nucleophilic attack by activated water B->C D Bond cleavage and product release C->D D->A Cycle repeats

Diagram 2: Simplified schematic of the proposed catalytic mechanism.

References

Comprehensive Technical Guide: pNP-TMP as a Substrate for Phosphodiesterase Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to pNP-TMP and Its Role in Phosphodiesterase Research

This compound (para-nitrophenyl thymidine monophosphate) represents a synthetic chromogenic substrate specifically designed for investigating phosphodiesterase (PDE) activities in biochemical systems. This substrate analog features a para-nitrophenyl leaving group that undergoes cleavage by phosphodiesterase enzymes, resulting in the liberation of para-nitrophenol, which can be quantitatively measured at 405-410 nm due to its distinct yellow color in basic conditions. The utility of this compound in enzymatic studies stems from its structural mimicry of natural nucleotides while providing a straightforward spectrophotometric detection method that enables continuous monitoring of enzymatic activity without requiring additional coupling enzymes or complex detection systems. This characteristic has made it particularly valuable in both basic enzyme characterization and inhibitor screening applications. [1]

The historical context of this compound usage coincides with the growing recognition of phosphodiesterases as critical regulators in numerous biological processes. Phosphodiesterases constitute a diverse family of enzymes that catalyze the hydrolysis of phosphodiester bonds in nucleotides, with particular importance in regulating cyclic nucleotide signaling (cAMP and cGMP) and nucleotide pyrophosphate metabolism. The development of synthetic substrates like this compound provided researchers with standardized tools for quantifying enzyme activities across different phosphodiesterase families, including both cyclic nucleotide-specific phosphodiesterases and non-nucleotide pyrophosphatase/phosphodiesterases (NPPs). This substrate has been especially important in characterizing the enzymatic properties and inhibition profiles of various phosphodiesterase isoforms, contributing significantly to our understanding of their biological functions and therapeutic potential. [1] [2]

This compound in Experimental Applications and Quantitative Analysis

This compound serves as a versatile experimental substrate that has been utilized across multiple research contexts, from basic enzyme kinetics to sophisticated inhibitor screening campaigns. Its application has been particularly prominent in studies focusing on the NPP family of enzymes, which include autotaxin (NPP2) and other ecto-nucleotide pyrophosphatase/phosphodiesterases. In these contexts, this compound provides a standardized metric for comparing enzymatic activities across different experimental conditions and enzyme preparations. The quantitative data derived from this compound-based assays form the foundation for understanding enzyme mechanism, specificity, and susceptibility to pharmacological intervention. [1]

Table 1: Quantitative Data from this compound-Based Phosphodiesterase Studies

Enzyme Target Inhibitor Compound IC₅₀ (μM) Kᵢ (μM) Inhibition Type
Autotaxin (ATX) H2L 7905958 (Compound 5) 1.2 6.5 Non-competitive
Autotaxin (ATX) - - 1.9 Competitive (FS-3)
eNPP1 SK4A Not specified Not specified Specific inhibition

The experimental data derived from this compound-based assays reveal several important aspects of phosphodiesterase behavior and inhibition. In a comprehensive characterization study, this compound was employed alongside other substrates (including the fluorescent FS-3 and the endogenous LPC 16:0) to elucidate the inhibitory mechanisms of novel non-lipid autotaxin inhibitors. This approach demonstrated that certain inhibitors exhibit differential activity depending on the substrate being utilized, with some compounds showing significantly greater efficacy against this compound hydrolysis compared to natural substrates. For instance, the compound designated H2L 7905958 displayed an IC₅₀ of 1.2 μM against ATX-mediated this compound hydrolysis, with kinetic analysis revealing a non-competitive inhibition pattern (Kᵢ = 6.5 μM). This contrasted with its competitive inhibition pattern observed when FS-3 was used as the substrate, highlighting the substrate-dependent inhibition profiles that can influence drug discovery efforts. [1]

Table 2: Comparative Substrate Hydrolysis in Phosphodiesterase Assays

Substrate Type Example Substrates Detection Method Applications
Synthetic Chromogenic This compound Absorbance at 405-410 nm Enzyme kinetics, Inhibitor screening
Fluorescent FS-3 Fluorescence measurement High-throughput screening
Endogenous Natural LPC (16:0) Mass spectrometry, TLC Physiological relevance studies
Nucleotide-based ATP, ADP HPLC, enzymatic coupling Pyrophosphate production assays

The experimental workflow for employing this compound in phosphodiesterase research typically involves several standardized steps, beginning with enzyme preparation, followed by substrate incubation under controlled conditions, and culminating in spectrophotometric detection of the reaction product. This process can be adapted for various formats including cuvette-based assays, multiwell plate configurations, and continuous monitoring systems. The reproducibility of this compound-based assays has established this substrate as a cornerstone in phosphodiesterase research, particularly for the initial characterization of enzyme activities and the primary screening of potential inhibitory compounds. The quantitative data generated through these applications provides essential parameters for comparing enzymatic activities across different biological sources and experimental conditions. [1] [2]

Experimental Protocols for Phosphodiesterase Activity Assessment Using this compound

Reagent Preparation and Sample Processing

The experimental methodology for assessing phosphodiesterase activity using this compound requires careful preparation of reagents and samples to ensure reproducible and biologically relevant results. Begin by preparing a reaction buffer system appropriate for the specific phosphodiesterase isoform under investigation, typically consisting of 50-100 mM Tris-HCl or HEPES buffer (pH 7.4-8.0), containing divalent cations such as 1-5 mM MgCl₂ or CaCl₂, which often serve as essential cofactors for phosphodiesterase activities. The substrate working solution should be prepared by dissolving this compound in the reaction buffer to achieve a final concentration typically ranging from 0.5 to 5 mM, optimized for the specific enzyme source and experimental conditions. For tissue-based analyses, homogenize samples (typically 100 mg tissue or 4×10⁶ cells) in 0.5-1.0 mL of appropriate cold buffer, followed by centrifugation at 13,000 × g for 10 minutes to remove insoluble material. For cell culture studies, collect conditioned media or prepare cell lysates using standardized protocols that preserve enzymatic activity while minimizing degradation. [1] [3]

When working with complex biological samples such as serum, plasma, or urine, minimal pre-treatment may be required beyond dilution in reaction buffer to ensure measurements fall within the linear range of the assay. It is critical to include appropriate controls and standards in every experimental run, including blanks containing substrate without enzyme source, negative controls with heat-inactivated enzyme, and p-nitrophenol standards for calibration. The p-nitrophenol standard curve should be prepared in the same buffer matrix as the samples, typically spanning concentrations from 0 to 20 nmol/well in multiwell formats. These standards enable accurate quantification of the enzymatic activity by providing a direct correlation between absorbance values and product concentration. [3]

Assay Execution and Kinetic Analysis

The core detection procedure begins with dispensing appropriate volumes of sample (typically 1-50 μL) into multiwell plates or cuvettes, followed by addition of the reaction buffer to adjust the volume to 50 μL. Initiate the enzymatic reaction by adding 100 μL of the this compound substrate solution prepared in the optimized reaction buffer. For continuous kinetic measurements, immediately begin monitoring the absorbance at 405 nm using a spectrophotometric plate reader or conventional spectrophotometer, taking readings at regular intervals (typically every 1-5 minutes) over a time course that captures the linear phase of product formation (usually 30-60 minutes). The reaction temperature should be carefully controlled, with 25°C or 37°C being most common depending on the biological relevance and enzyme stability considerations. [3]

For endpoint determinations, the reaction may be terminated after a fixed incubation period by adding a stopping solution such as 0.1 M NaOH, which also serves to enhance the yellow color of the p-nitrophenol product by ensuring alkaline conditions. The total reaction volume should be consistent across all samples and standards to ensure comparable path lengths for absorbance measurements. The quantitative calculations proceed by first subtracting the blank absorbance values from all samples and standards, then determining the amount of p-nitrophenol generated in each sample by comparison to the standard curve. The phosphodiesterase activity is typically expressed as units per volume or per mg protein, where one unit represents the amount of enzyme that generates 1 μmol of p-nitrophenol per minute under the specified assay conditions. This standardized approach facilitates comparison across different experimental preparations and published literature. [3]

The following workflow diagram illustrates the key experimental steps in the this compound phosphodiesterase activity assay:

compound_structure This compound Substrate Structure reaction_mixture Reaction Mixture This compound + Enzyme + Buffer compound_structure->reaction_mixture enzyme_prep Enzyme Preparation (Tissue homogenate, cell lysate, etc.) enzyme_prep->reaction_mixture incubation Incubation (25-37°C, time course) reaction_mixture->incubation cleavage Enzymatic Cleavage Phosphodiesterase Activity incubation->cleavage product Product Formation p-nitrophenol (yellow) cleavage->product detection Detection Absorbance at 405 nm product->detection quantification Quantification Standard curve calculation detection->quantification results Activity Determination (Units/mL or Units/mg protein) quantification->results

Experimental workflow for this compound phosphodiesterase activity assay.

Technical Considerations and Research Context

Advantages and Limitations of this compound as a Research Tool

The implementation of this compound in phosphodiesterase research offers several significant advantages that explain its widespread adoption. As a chromogenic substrate, this compound enables direct, continuous monitoring of enzymatic activity without requiring secondary detection systems, coupled enzymes, or specialized equipment beyond a standard spectrophotometer. This simplicity facilitates rapid assay optimization and makes the approach accessible to laboratories with basic biochemical equipment. The quantitative reliability of this compound-based assays has been extensively validated across multiple phosphodiesterase isoforms, particularly for the NPP family, providing confidence in the experimental data generated. Furthermore, the cost-effectiveness of this compound compared to specialized fluorescent substrates or radiolabeled compounds makes it practical for large-scale screening applications and routine enzymatic characterization. These attributes collectively establish this compound as a valuable tool for initial enzyme characterization and inhibitor screening phases in drug discovery pipelines. [1]

Despite these advantages, researchers must remain cognizant of the inherent limitations associated with this compound utilization. The non-physiological nature of this synthetic substrate means that kinetic parameters and inhibition profiles derived from this compound-based assays may not fully reflect enzyme behavior with natural substrates in biological systems. This discrepancy was clearly demonstrated in autotaxin inhibition studies where several compounds effectively blocked this compound hydrolysis but showed minimal activity against the natural substrate LPC (16:0). Additionally, the spectrophotometric detection method exhibits lower sensitivity compared to fluorescence-based or radiometric approaches, potentially limiting utility with enzyme sources having very low specific activities. Researchers should therefore view this compound as a complementary tool rather than a comprehensive solution for phosphodiesterase characterization, with findings validated using physiological substrates when investigating biologically relevant mechanisms. [1]

Contemporary Research Context and Future Directions

The application of this compound in current phosphodiesterase research must be understood within the broader context of enzyme family diversity and therapeutic targeting. Phosphodiesterases encompass multiple enzyme families with distinct biological functions, including the well-characterized cyclic nucleotide phosphodiesterases (PDE1-PDE11) that regulate cAMP and cGMP signaling, and the nucleotide pyrophosphatase/phosphodiesterase (NPP1-NPP7) family that includes autotaxin (NPP2). The therapeutic relevance of these enzymes is substantial, with PDE4 inhibitors like apremilast approved for psoriasis and psoriatic arthritis, and autotaxin inhibitors under investigation for cancer, fibrotic diseases, and calcium pyrophosphate deposition disease. In this context, this compound serves as an important but not exhaustive tool for characterizing enzyme activities and inhibitor specificities across these diverse enzyme families. [2] [4]

Future methodological developments will likely maintain this compound's role in initial enzyme characterization while increasingly complementing it with more physiologically relevant substrates and advanced detection technologies. The continuing value of this compound is evident in recent research on conditions such as calcium pyrophosphate deposition disease (CPPD), where eNPP1 (ecto-nucleotide pyrophosphatase/phosphodiesterase 1) inhibition represents a potential therapeutic strategy. In these contemporary studies, this compound provides a standardized metric for comparing inhibitor efficacies across different research groups and experimental systems. However, the field is progressively adopting multi-substrate approaches that combine synthetic substrates like this compound with natural substrate analyses to generate comprehensive understanding of enzyme function and inhibition. This integrated methodology represents the most promising path forward for phosphodiesterase research and drug development. [2]

Conclusion

References

Core Principles of the pNP-TMP Assay

Author: Smolecule Technical Support Team. Date: February 2026

The pNP-TMP (thymidine 5′-monophosphate p-nitrophenyl ester) assay is a method used to study the activity of specific enzymes, particularly phosphodiesterases and certain ribonucleases like oligoribonuclease (ORN) [1]. It functions as a phosphodiester analogue of a natural nucleic acid substrate.

  • Principle: The assay hinges on the enzymatic hydrolysis of the this compound substrate. The enzyme cleaves the phosphodiester bond, releasing p-nitrophenol and TMP (thymidine 5′-monophosphate) [1].
  • Detection: The key to the assay is the released p-nitrophenol, which is a chromophore. It has a characteristic yellow color and absorbs light strongly at a wavelength of 405 nm [2]. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.
  • Application: This assay is useful for investigating an enzyme's catalytic mechanism, as it mimics the natural reaction of degrading dinucleotide substrates into mononucleotides [1].

Experimental Data and Conditions from a Model Study

The following table summarizes key experimental findings from a study on the oligoribonuclease from Colwellia psychrerythraea strain 34H (CpsORN), which utilized the this compound assay [1].

Table 1: Experimental parameters and findings for a this compound assay on CpsORN

Parameter Findings / Typical Conditions
Substrate Thymidine 5′-monophosphate p-nitrophenyl ester (this compound) [1]
Detection Method Measurement of hydrolyzed p-nitrophenol [1]
Key Cofactor Divalent metal cation (e.g., Mn²⁺ or Mg²⁺) [1]
Relative Activity with Mn²⁺ ~100% (set as maximum activity) [1]
Relative Activity with Mg²⁺ < 20% of the activity observed with Mn²⁺ [1]
Optimal Temperature 40 °C [1]
Enzyme Thermal Stability Denatured almost completely at ~50 °C (Melting temperature, Tₘ = 36.3 °C) [1]

General Workflow for a pNP-Based Enzymatic Assay

While a specific step-by-step protocol for this compound was not fully detailed in the search results, the methodology is standard for pNP-based substrate assays. The workflow below generalizes the key steps, which are consistent with the cited research and common laboratory practice [2] [1].

pNP_Assay_Workflow cluster_reader ELISA Plate Reader start Assay Preparation step1 Prepare Reaction Buffer (1x PBS, pH 7.4) start->step1 step2 Add Substrate (this compound in organic solvent) step1->step2 Mix step3 Initiate Reaction Add Enzyme Solution step2->step3 Mix step4 Incubate at 34-40°C step3->step4 Start Timer step5 Measure Absorbance at 405nm Every minute for 30-60 min step4->step5 Transfer to plate step6 Data Analysis step5->step6 Plot OD vs. Time end Determine Enzyme Activity step6->end Calculate rate

Generalized workflow for a pNP-based enzymatic activity assay.

Key Considerations and Best Practices

To ensure a successful assay, keep these points in mind:

  • Divalent Cations are Crucial: The activity of enzymes like ORN is dependent on divalent metal cations (Mn²⁺ or Mg²⁺). The choice of metal ion can dramatically impact the observed activity, so this requires optimization [1].
  • Temperature Control: Enzyme activity is highly temperature-dependent. The assay should be run at a controlled, optimal temperature. Be aware that enzymes from different organisms (e.g., psychrophilic vs. mesophilic) have vastly different thermal stability profiles [1].
  • Background Controls: Always include appropriate control reactions without the enzyme to account for any non-enzymatic hydrolysis of the substrate. The general principle of using background controls is standard in colorimetric assays [3].
  • Linearity: Ensure that the measurement of absorbance over time is conducted within the linear range of the reaction. The cited study measured absorbance every minute over 30 minutes to establish this kinetic profile [2] [1].

The Enzymatic Reaction and Mechanism

The this compound assay directly probes the hydrolytic function of an enzyme. The diagram below illustrates the core reaction and a proposed one-metal-dependent mechanism based on structural studies of CpsORN [1].

enzymatic_mechanism cluster_reaction Overall Hydrolysis Reaction cluster_mechanism Proposed Catalytic Mechanism (CpsORN) pNPTMP This compound (Substrate) products TMP + p-Nitrophenol pNPTMP->products Hydrolysis enzyme Enzyme (ORN) + Divalent Cation (Mn²⁺) enzyme->pNPTMP Catalyzes step_m1 Nucleophilic Attack Active site residue (Asp/Asn) attacks the phosphate step_m2 Formation of a Covalent Intermediate step_m3 Nucleophile Activation A water molecule is activated by the same metal ion step_m4 Intermediate Hydrolysis p-Nitrophenol is released

Visualization of the this compound hydrolysis reaction and proposed enzymatic mechanism.

References

discovery and early research on pNP-TMP

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP: Chemical Identity and Role

This compound (p-nitrophenyl thymidine 5'-monophosphate) is a synthetic substrate used to study the activity of specific nucleases [1] [2] [3]. Its structure consists of thymidine 5'-monophosphate (TMP) linked to a p-nitrophenol group, and hydrolysis by a target enzyme releases the yellow-colored p-nitrophenol, allowing for easy spectrophotometric detection [1].

The table below summarizes its key chemical identifying information:

Property Description
IUPAC Name 5'-O-[hydroxy(4-nitrophenoxy)phosphoryl]thymidine [3]
Common Abbreviations This compound, thymidine 5'-monophosphate p-nitrophenyl ester [3]
Chemical Formula C₁₆H₁₈N₃O₁₀P [3]
Molecular Weight 443.305 g/mol [3]
CAS Registry CHEBI:74144 [3]

Quantitative Biochemical Data

The primary quantitative data for this compound comes from its application in characterizing the proofreading exonuclease (epsilon) subunit of Escherichia coli DNA polymerase III [1]. The kinetic parameters are summarized in the table below.

Parameter Value for ε₁₈₆ Subunit Experimental Conditions
kcat 293 min⁻¹ pH 8.00, 25°C, 1 mM Mn²⁺ [1]
KM 1.08 mM pH 8.00, 25°C, 1 mM Mn²⁺ [1]
Ki (TMP, competitive) 4.3 µM With 1 mM Mn²⁺ [1]
KMn 0.31 mM [1]
kcat (with Mn²⁺) 334 min⁻¹ [1]
KMg 6.9 mM [1]
kcat (with Mg²⁺) 19.9 min⁻¹ [1]

Experimental Protocol: Spectrophotometric Exonuclease Assay

The following methodology is adapted from the study that used this compound to characterize the epsilon subunit of E. coli DNA polymerase III [1].

  • Reaction Setup: Prepare a solution containing the enzyme (e.g., the epsilon subunit, ε₁₈₆) in an appropriate buffer at pH 8.00.
  • Divalent Cation Addition: Add MnCl₂ or MgCl₂ to the solution. The final concentration of 1 mM Mn²⁺ is common for optimal activity [1].
  • Initiation: Start the enzymatic reaction by adding this compound to the solution. The cited study used a KM concentration of approximately 1.08 mM [1].
  • Measurement: Monitor the increase in absorbance at 410 nm in real-time using a spectrophotometer. This wavelength corresponds to the release of the yellow p-nitrophenol anion.
  • Data Analysis: Calculate the initial velocity of the reaction based on the change in absorbance over time. The molar absorptivity (extinction coefficient) of p-nitrophenol under the specific pH and buffer conditions must be used to convert absorbance to concentration.
  • Kinetic Analysis: Repeat the assay at various substrate concentrations. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the KM and kcat values.

This experimental workflow can be visualized in the following diagram:

protocol start Start Reaction enzyme Add Enzyme (e.g., ε subunit) start->enzyme cation Add Divalent Cation (Mn²⁺ or Mg²⁺) enzyme->cation substrate Add Substrate (this compound) cation->substrate measure Measure Absorbance at 410 nm substrate->measure calculate Calculate Velocity measure->calculate repeat Repeat at varying [this compound] calculate->repeat repeat->substrate No analyze Determine Kₘ and k_cat repeat->analyze Yes end Kinetic Parameters analyze->end

Diagram of the spectrophotometric assay workflow for measuring exonuclease kinetics using this compound.

Mechanism of Action and Structural Insights

This compound acts as a chromogenic substrate that mimics the natural nucleic acid substrates of nucleases. The mechanism can be understood through structural studies, such as the crystal structure of this compound bound to oligoribonuclease (CpsORN) [2].

The diagram below illustrates the general catalytic mechanism derived from such structural insights.

mechanism cluster_active Enzyme Active Site pNP_TMP This compound Substrate enzyme_sub Enzyme-Substrate Complex pNP_TMP->enzyme_sub me1 Divalent Metal (e.g., Mn²⁺) me1->enzyme_sub me2 Divalent Metal (e.g., Mn²⁺) me2->enzyme_sub residue Catalytic Residues residue->enzyme_sub hydrolysis Nucleophilic Attack & Hydrolysis enzyme_sub->hydrolysis products Products: TMP + p-Nitrophenol hydrolysis->products

Diagram of the general enzymatic hydrolysis mechanism of this compound involving a two-metal-ion catalytic site.

Structural data confirms that enzymes like oligoribonuclease (ORN) are tight dimers with two separate active sites, each containing divalent metal cations essential for catalysis [2]. In the case of the E. coli epsilon subunit, the pH dependence of this compound hydrolysis suggests a single catalytic group with a pKₐ of 7.7 is involved in the reaction, with the activity increasing in the basic limb [1].

Research Context and Limitations

It is important to note that the research on this compound highlighted here is not recent. The foundational biochemical study is from 2002 [1], and the key structural paper is from 2019 [2]. This indicates that this compound is a mature and well-characterized research tool in enzymology.

The search results did not reveal a direct connection between this compound itself and modern drug development. Its role appears to be confined to fundamental biochemical research for probing enzyme mechanisms. In contrast, current drug discovery efforts often focus on much more complex biological targets, such as the development of biologic inhibitors (e.g., VH domain antibodies) against enzymes like ENPP1 for cancer immunotherapy [4].

References

spectral properties of pNP-TMP

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of pNP-TMP

This compound (5'-p-nitrophenyl ester of TMP) is primarily used as a spectrophotometric substrate for measuring the activity of the proofreading exonuclease subunit of E. coli DNA polymerase III [1]. The core quantitative data is summarized below.

Table 1: Key Parameters for this compound Hydrolysis by the ε186 Subunit (N-terminal domain of the epsilon subunit) [1]

Parameter Value Experimental Conditions
kcat 293 min⁻¹ pH 8.00, 25°C, 1 mM Mn²⁺
KM 1.08 mM pH 8.00, 25°C, 1 mM Mn²⁺
Ki for TMP 4.3 µM (competitive inhibition) With 1 mM Mn²⁺
KMn 0.31 mM For Mn²⁺
kcat with Mn²⁺ 334 min⁻¹ -
KMg 6.9 mM For Mg²⁺
kcat with Mg²⁺ 19.9 min⁻¹ -

Table 2: Environmental Dependencies of the this compound Assay [1]

Factor Effect / Relationship
Divalent Metal Ions Absolutely required for activity. Mn²⁺ is far more effective than Mg²⁺, yielding a ~17x higher kcat/KM ratio.
pH Dependence kcat depends on the titration of a single group with a pKa of 7.7. It approaches 50 min⁻¹ at low pH (<6.5) and 400 min⁻¹ at high pH (>9.0). KM is largely invariant between pH 6.5 and 8.5.
Product Inhibition The reaction product, TMP, acts as a competitive inhibitor.

Experimental Protocol for the this compound Exonuclease Assay

This protocol summarizes the methodology for using this compound to measure exonuclease (epsilon subunit) activity [1].

1. Principle The assay directly measures the hydrolysis of this compound by the exonuclease. Hydrolysis releases p-nitrophenol, a chromophore that absorbs strongly in the basic pH range. The increase in absorbance at the peak wavelength of p-nitrophenol (typically around 400-410 nm) is monitored over time to determine the reaction rate [1].

2. Reagents and Equipment

  • Purified Proteins: epsilon subunit (full-length ε or its N-terminal domain ε186), with or without the theta subunit [1].
  • Substrate: this compound solution.
  • Buffer: A suitable buffer, such as one at pH 8.00.
  • Divalent Metal Ions: MnCl₂ is preferred for higher activity; MgCl₂ can be used for comparison.
  • Spectrophotometer: A UV-Vis spectrophotometer capable of kinetic measurements is required [2].
  • Cuvettes: Quartz cuvettes must be used for accurate UV-Vis measurements, as glass and plastic absorb UV light [2].

3. Detailed Procedure

  • Prepare Reaction Mixture: In a quartz cuvette, combine the buffer, the required concentration of Mn²⁺ or Mg²⁺, and the this compound substrate.
  • Establish Baseline: Place the cuvette in the spectrophotometer and monitor the absorbance at ~400 nm to establish a stable baseline.
  • Initiate Reaction: Start the reaction by adding the purified epsilon subunit protein. Mix quickly and thoroughly.
  • Data Collection: Record the increase in absorbance at 400 nm over time (typically for a few minutes).
  • Data Analysis: Convert the slope of the absorbance change (ΔA/Δt) into a reaction rate using the molar extinction coefficient (ε) of p-nitrophenol under your specific pH and buffer conditions. The kinetic parameters (kcat and KM) can be determined by performing the assay at varying concentrations of this compound.

The following diagram illustrates the experimental workflow and the core catalytic mechanism derived from the search results:

G cluster_mechanism Core Catalytic Mechanism (Inferred from Data) Start Start Assay Setup Prep Prepare Reaction Mixture (Buffer, Metal Ions, this compound) Start->Prep Baseline Monitor Absorbance at ~400 nm to Establish Baseline Prep->Baseline Initiate Initiate Reaction by Adding Exonuclease (ε subunit) Baseline->Initiate Record Record Kinetic Data (ΔAbsorbance over Time) Initiate->Record Analyze Analyze Data (Calculate rate using ε of p-nitrophenol) Record->Analyze M Divalent Metal Ions (Mn²⁺ or Mg²⁺) Hydrolysis M->Hydrolysis Catalyzes S Substrate This compound S->Hydrolysis Catalyzes E Exonuclease (ε subunit) E->S Binds P1 Product 1 TMP P2 Product 2 p-nitrophenol Hydrolysis->P1 Hydrolysis->P2

Experimental workflow and inferred catalytic mechanism for the this compound exonuclease assay.

Key Applications and Insights

This this compound-based assay has been instrumental in understanding DNA polymerase enzymology:

  • Active Site Mapping: Confirmed that the N-terminal domain of the epsilon subunit (ε186) contains the exonuclease active site, as it showed catalytic activity identical to the full-length protein [1].
  • Cofactor Role: Demonstrated the absolute requirement and relative efficiency of different divalent metal ions (Mn²⁺ vs. Mg²⁺) in the exonuclease reaction [1].
  • Inhibitor Studies: Served as a tool to identify and characterize inhibitors of nucleotide-processing enzymes like NPP1 (Nucleotide Pyrophosphatase/Phosphodiesterase 1), where "this compound" is used as a specific substrate [3].

Finding Further Information

The search results provide a solid biochemical foundation but lack a full spectral characterization (e.g., a complete UV-Vis absorption spectrum, molar extinction coefficient precise λmax). To obtain this data, you may need to:

  • Consult Specialized Databases: Search for this compound in chemical and spectroscopic databases like PubChem, ChemSpider, or Sigma-Aldrich's online catalog.
  • Reference Primary Literature: Look for older, foundational papers in biochemistry that first introduced and characterized this compound as a synthetic substrate for nucleases.

References

stability and storage of pNP-TMP

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of pNP-TMP

This compound, or thymidine 5'-monophosphate p-nitrophenyl ester, is a synthetic substrate used in enzymatic studies [1]. Its structure is a conjugate of thymidine monophosphate (TMP) and a p-nitrophenol group. The search results confirm its use in biochemical research, specifically in a 2019 study to understand the mechanism of the enzyme oligoribonuclease [1].

Framework for Stability & Storage of this compound

As a research chemical, this compound may not have publicly documented stability data. The following framework, based on ICH guidelines, outlines how to determine and validate its storage conditions [2] [3].

Factor to Consider Application to this compound Recommended Testing & Storage Approach
Chemical Structure [2] Ester and aromatic nitro groups may be susceptible to hydrolysis and photodegradation. Conduct forced degradation studies (e.g., under acidic, basic, oxidative, and photolytic stress). Store in a dry, cool place, protected from light [2].
Physical Form [2] Likely a solid powder. Assess sensitivity to moisture. Use protective packaging (e.g., a desiccant) to prevent hydrolysis [2].
Intended Use [1] Used as an enzyme substrate in experimental settings. Stability should be confirmed in the final solvent or buffer system used in assays, especially over the experiment's duration.

The following workflow visualizes the standard process for determining the stability of a pharmaceutical substance, which can be directly applied to this compound.

Start Start: this compound Stability Assessment F1 Define Storage Conditions Start->F1 F2 Forced Degradation Studies Start->F2 F3 Packaging Selection Start->F3 A1 Long-Term (25°C ± 2°C / 60% RH ± 5% RH) F1->A1 A2 Intermediate (30°C ± 2°C / 65% RH ± 5% RH) F1->A2 A3 Accelerated (40°C ± 2°C / 75% RH ± 5% RH) F1->A3 B1 Hydrolysis F2->B1 B2 Oxidation F2->B2 B3 Photolysis F2->B3 C1 Light-protected Container F3->C1 C2 Desiccant F3->C2 Result Establish Shelf-life & Storage Guidelines A1->Result A2->Result A3->Result B1->Result B2->Result B3->Result C1->Result C2->Result

Stability assessment workflow for this compound based on ICH guidelines.

Standard Stability Storage Conditions

Stability studies are conducted under controlled conditions to predict a product's shelf life. The table below summarizes the standard ICH conditions [2] [3].

Study Type Standard Conditions Typical Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12+ months Simulates intended storage; defines shelf life [2].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6+ months Bridges data if long-term results are borderline [2].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months Rapidly identifies degradation pathways [2].
Refrigerated 5°C ± 3°C Varies For substances unstable at room temperature [3].
Freezer -20°C ± 5°C or lower Varies For highly sensitive substances [2].

How to Proceed with Your Research

To obtain specific stability data for this compound, I suggest the following actions:

  • Contact the Manufacturer: The most reliable source for stability information and recommended storage conditions is the company that synthesizes and sells this compound.
  • Consult the Literature: Perform a detailed search through scientific databases (e.g., SciFinder, Reaxys) for any published studies that may have documented the stability of this compound or very similar compounds.
  • Conduct Your Own Studies: Following the ICH framework outlined above, you can design a stability study to generate the data required for your specific application.

References

pNP-TMP assay protocol for ENPP1 activity

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP Assay Principle and Workflow

The this compound assay is a colorimetric method used to measure ENPP1 enzyme activity. The core principle involves ENPP1 hydrolyzing the synthetic substrate thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNP or this compound). This hydrolysis reaction releases p-nitrophenol (pNP), a yellow-colored product whose concentration can be quantified by measuring absorbance at 405-410 nm [1] [2].

The diagram below illustrates the general workflow for performing this assay.

G cluster_prep Reaction Mixture Components: Start Start Assay Setup Prep Prepare Reaction Mixture Start->Prep Measure Measure Absorbance at 405 nm Prep->Measure Enz ENPP1 Enzyme (cell culture supernatant or recombinant) Sub Substrate (TMP-pNP) Buff Assay Buffer (e.g., Tris, NaCl, Triton X-100) Analyze Analyze Data Measure->Analyze

Assay Components and Setup

Based on the search results, here are the typical components and conditions used for the this compound assay.

Component Description / Example Reference
Substrate Thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNP). A concentration of 1 mM is commonly used. [2]
Assay Buffer 250 mM Tris (pH 8.0), 500 mM NaCl, 0.05% Triton X-100. The reaction is often initiated by adding the enzyme. [2]
ENPP1 Source Recombinant enzyme or sample from cell culture supernatant (e.g., 10 µL supernatant in 90 µL assay buffer). [2]
Detection Measure the release of p-nitrophenol (pNP) at 405 nm. [2]
Commercial Kits Transcreener ENPP1 Assay (BellBrook Labs) uses a different, higher-throughput method detecting AMP/GMP. [3]

Example Experimental Data

The this compound assay is widely used for kinetic studies and inhibitor screening. The table below summarizes example data from recent literature.

Application / Experiment Key Findings / Data Reference
Inhibitor Potency ENPP1 Inhibitor C showed an IC50 of 0.48 µM in the this compound assay. [4]
Inhibitor Potency LCB33, a novel inhibitor, showed an IC50 of 0.9 pM in an enzyme assay using this compound as a substrate. [5]
Mutant Enzyme Activity The ENPP1 Y451C mutation led to approximately 50-70% reduction in enzymatic activity measured via the this compound method. [2]
Probe Comparison The this compound colorimetric probe (TMP-pNP) has significant limitations in sensitivity compared to newer chemiluminescent probes. [1] [6]

Troubleshooting and Technical Considerations

  • Sensitivity Limitations: The this compound assay is noted to be significantly less sensitive than modern chemiluminescent probes, which can have a limit of detection thousands of times lower [1] [6]. For high-sensitivity requirements, consider alternative detection methods.
  • Lack of Selectivity: The TMP-pNP substrate can also be cleaved by other phosphatases, such as Alkaline Phosphatase (ALP), which may lead to false positives or overestimation of ENPP1 activity in complex biological samples [1] [6].
  • Commercial Alternatives: For higher throughput and potentially greater robustness, commercially available kits like the Transcreener ENPP1 Assay provide a homogenous, "mix-and-read" format. This kit uses a competitive immunoassay to detect the universal products AMP/GMP, making it applicable even with native substrates like ATP or cGAMP [3].

References

Comprehensive Application Notes and Protocols: Using pNP-TMP to Measure Nucleotide Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to pNP-TMP Hydrolysis Assay

The 5'-p-nitrophenyl ester of thymidine 5'-monophosphate (this compound) serves as a chromogenic substrate for measuring nucleotide hydrolysis activity in enzymatic studies, particularly for exonuclease enzymes. This assay leverages the distinctive yellow color of p-nitrophenol released upon hydrolysis, which exhibits strong absorbance at 410 nm, enabling real-time monitoring of enzymatic activity. The this compound hydrolysis assay has been extensively validated for studying the proofreading exonuclease activity of DNA polymerase III in Escherichia coli, specifically for the epsilon subunit (ε) that provides 3'-5' proofreading capability during DNA replication [1].

This application note provides a comprehensive protocol for implementing the this compound hydrolysis assay to quantify exonuclease activity and determine kinetic parameters under various experimental conditions. The method offers significant advantages over radiolabeled substrate approaches, including continuous monitoring capability, elimination of radioactive hazards, and compatibility with standard spectrophotometric equipment. Researchers in enzymology studies, drug discovery programs targeting bacterial replication enzymes, and kinetic mechanism investigations will find this protocol particularly valuable for characterizing nucleotide hydrolysis activities.

Assay Principle and Experimental Workflow

Mechanistic Basis of this compound Hydrolysis

The this compound assay operates on the principle of enzymatic cleavage of the phosphoester bond between thymidine monophosphate and p-nitrophenol. The ε exonuclease active site facilitates nucleophilic attack on the phosphorus atom, resulting in release of free p-nitrophenol which ionizes to the yellow-colored p-nitrophenolate ion under basic conditions (Figure 1). The extent of hydrolysis is directly proportional to the absorbance at 410 nm, allowing precise quantification of enzymatic activity. The reaction absolutely requires divalent metal ions (Mn²⁺ or Mg²⁺) which coordinate with the phosphate group and activate water molecules for nucleophilic attack [1].

The assay employs a spectrophotometric approach that monitors the time-dependent increase in absorbance at 410 nm, corresponding to p-nitrophenol accumulation. This continuous assay format enables collection of initial velocity data across multiple substrate concentrations in a single experiment, facilitating robust determination of Michaelis-Menten parameters (KM and kcat). The high sensitivity of this method allows detection of sub-micromolar product concentrations, making it suitable for studying enzymes with modest catalytic efficiency [1].

Experimental Workflow

The following workflow diagram (Figure 1) illustrates the complete experimental procedure for the this compound hydrolysis assay, from reagent preparation through data analysis:

pNP_TMP_Workflow cluster_instrument Instrumentation prep_reagents Prepare Reagents prepare_assay Prepare Assay Mixture prep_reagents->prepare_assay init_reaction Initiate Reaction with Enzyme prepare_assay->init_reaction monitor Monitor A410 Time Course init_reaction->monitor data_acquire Data Acquisition Absorbance vs Time monitor->data_acquire spectrophotometer Spectrophotometer with Temperature Control monitor->spectrophotometer calculate Calculate Kinetic Parameters inhibition Inhibition Studies (Optional) calculate->inhibition buffer_prep Buffer Preparation (Tris-HCl, pH 8.0) buffer_prep->prep_reagents metal_prep Metal Ion Solution (MnCl₂/MgCl₂) metal_prep->prep_reagents substrate_prep This compound Solution (Varying concentrations) substrate_prep->prep_reagents enzyme_prep Enzyme Preparation (Epsilon subunit) enzyme_prep->prep_reagents velocity Initial Velocity Calculation data_acquire->velocity mm_plot Michaelis-Menten Analysis velocity->mm_plot mm_plot->calculate cuvette Quartz Cuvette Pathlength: 1.0 cm spectrophotometer->cuvette recorder Data Recording System cuvette->recorder

Figure 1: Experimental workflow for this compound hydrolysis assay. The diagram illustrates key steps from reagent preparation through data analysis, highlighting critical decision points and instrumentation requirements.

Reagent Preparation and Instrumentation

Buffer and Solution Preparation

Proper preparation of reagents is critical for obtaining reproducible results in the this compound hydrolysis assay. The following solutions must be prepared fresh or stored appropriately to maintain stability:

  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve 6.057 g Tris base in 800 mL ultrapure water, adjust to pH 8.0 with HCl, and bring to 1 L final volume. Filter through 0.22 μm membrane and store at 4°C for up to 1 month.

  • Metal Ion Solutions: Prepare 100 mM stock solutions of MnCl₂ and MgCl₂ in ultrapure water, filter sterilize, and store at 4°C. Dilute to working concentrations immediately before use.

  • This compound Substrate Stock (10 mM): Dissolve this compound in assay buffer to prepare 10 mM stock solution. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Storage Buffer: For the ε exonuclease subunit, use 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT, and 50% glycerol. Store at -20°C.

  • Product Standard (p-nitrophenol, 1 mM): Prepare fresh for each experiment by dissolving p-nitrophenol in assay buffer. Use for generating the standard curve.

Required Equipment and Instrumentation

The this compound hydrolysis assay requires standard laboratory equipment with specific capabilities for accurate spectrophotometric measurements:

  • UV-Visible Spectrophotometer with temperature control and kinetic measurement software
  • 1.0 cm pathlength quartz cuvettes for UV-vis measurements
  • Precision pipettes covering 1-1000 μL range with low standard deviation
  • Water bath or dry block heater for maintaining temperature during pre-incubation
  • Timer with seconds precision for reaction monitoring
  • Microcentrifuge for reagent mixing and enzyme handling
  • pH meter with temperature compensation for accurate buffer preparation

Experimental Procedures

Standard Assay Protocol

The following step-by-step protocol describes the standard procedure for measuring ε exonuclease activity using this compound as substrate:

  • Preliminary Setup: Turn on spectrophotometer and allow lamp to warm up for at least 15 minutes. Set temperature control to 25°C (or desired temperature) and wavelength to 410 nm.

  • Reaction Mixture Preparation: For each assay, prepare 900 μL of reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)
    • Appropriate concentration of MnCl₂ or MgCl₂ (typically 1 mM Mn²⁺ or 5-10 mM Mg²⁺)
    • Varying concentrations of this compound substrate (typically 0.1-5.0 mM)
  • Enzyme Dilution: Prepare serial dilutions of ε exonuclease in ice-cold enzyme storage buffer immediately before use. Maintain enzymes on ice throughout preparation.

  • Baseline Measurement: Transfer 900 μL reaction mixture to quartz cuvette and place in spectrophotometer. Allow 2-3 minutes for temperature equilibration. Record baseline absorbance for 1 minute.

  • Reaction Initiation: Add 100 μL appropriately diluted enzyme to cuvette, mix rapidly by inversion (parafilm covered) or gentle pipetting, and return to spectrophotometer quickly.

  • Absorbance Monitoring: Record absorbance at 410 nm continuously for 5-10 minutes, ensuring linear progression of the reaction. For slower reactions, take readings at 30-second intervals.

  • Blank Correction: Run control reactions without enzyme for each substrate concentration to account for non-enzymatic hydrolysis.

  • Data Collection: Perform assays in triplicate for each substrate concentration to ensure statistical significance.

Determination of Kinetic Parameters

To obtain Michaelis-Menten parameters, perform the standard assay across a range of this compound concentrations (typically 8-10 concentrations spanning 0.2× to 5× the expected KM). The following table summarizes optimal conditions based on published characterizations of ε exonuclease [1]:

Table 1: Standard Kinetic Parameters for E. coli ε Exonuclease Hydrolysis of this compound

Parameter Value with Mn²⁺ Value with Mg²⁺ Conditions
kcat 334 min⁻¹ 19.9 min⁻¹ 25°C, pH 8.0
KM 1.08 mM 1.08 mM 25°C, pH 8.0
KM (Metal) 0.31 mM 6.9 mM 25°C, pH 8.0
pH Optimum 7.7 (pKa) 7.7 (pKa) 25°C
Temperature 25°C 25°C Standard condition

Data Analysis and Interpretation

Calculation of Enzymatic Activity

The continuous nature of the this compound hydrolysis assay facilitates direct calculation of enzymatic activity from the time-dependent increase in absorbance at 410 nm. Follow these steps for accurate data analysis:

  • Convert Absorbance to Concentration: Use the molar extinction coefficient for p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH 10) to calculate product concentration. At pH 8.0, apply a correction factor of 0.5 to account for partial ionization:

    [ [Product] = \frac{A_{410}}{18,000 \times 0.5 \times pathlength} ]

  • Determine Initial Velocity: Calculate the slope of the linear portion of the product concentration versus time curve, typically the first 3-5 minutes of reaction:

    [ v_0 = \frac{\Delta [Product]}{\Delta time} ]

  • Normalize for Enzyme Concentration: Divide initial velocity by enzyme concentration to obtain specific activity:

    [ Specific\ Activity = \frac{v_0}{[Enzyme]} ]

Kinetic Analysis and Parameter Estimation

After obtaining initial velocities across a range of substrate concentrations, analyze data using nonlinear regression to the Michaelis-Menten equation:

[ v_0 = \frac{V_{max}[S]}{K_M + [S]} ]

Where Vmax = kcat[E]total. The following table presents a practical example of raw data and calculated parameters for ε exonuclease with Mn²⁺ as cofactor [1]:

Table 2: Example Kinetic Data for ε Exonuclease with this compound Hydrolysis

[this compound] (mM) A410/min [Product] (μM/min) v₀ (μM/min) Normalized v₀ (min⁻¹)
0.2 0.018 2.0 2.0 40
0.5 0.036 4.0 4.0 80
1.0 0.054 6.0 6.0 120
1.5 0.063 7.0 7.0 140
2.0 0.068 7.6 7.6 152
3.0 0.072 8.0 8.0 160
5.0 0.074 8.2 8.2 164

Troubleshooting and Optimization

Common Issues and Solutions

Despite the relative simplicity of the this compound hydrolysis assay, researchers may encounter several technical challenges. The following troubleshooting guide addresses common problems:

  • Non-linear Progress Curves: If reaction progress shows significant deviation from linearity within the first few minutes, consider decreasing enzyme concentration or substrate concentration to reduce product inhibition.

  • High Background Absorbance: Excessive blank absorbance may indicate this compound degradation. Prepare fresh substrate solutions and protect from light during storage.

  • Low Signal-to-Noise Ratio: Increase enzyme concentration or extend measurement time. Ensure spectrophotometer lamp has adequate intensity and cuvettes are properly cleaned.

  • Inconsistent Replicates: Inconsistent pipetting of small volumes often causes high variability. Use reverse pipetting for viscous enzyme solutions and ensure complete mixing after reaction initiation.

Optimization Strategies

Optimal assay conditions may vary depending on the specific enzyme source and experimental goals. Consider the following optimization approaches:

  • pH Profile Determination: The ε exonuclease exhibits a pH optimum of 7.7, with kcat approaching 400 min⁻¹ above pH 9.0 and 50 min⁻¹ below pH 6.5 [1]. Determine the pH profile for your specific enzyme preparation.

  • Metal Ion Specificity: Mn²⁺ provides significantly higher catalytic efficiency (kcat/KM) compared to Mg²⁺ for ε exonuclease. Test different divalent metal ions at various concentrations to identify optimal conditions.

  • Temperature Optimization: While standard assays run at 25°C, increasing temperature typically enhances reaction rates. Determine temperature stability of your enzyme before elevating temperature.

  • Inhibition Studies: The this compound hydrolysis assay readily accommodates inhibition studies. TMP acts as a competitive inhibitor with Ki = 4.3 μM when using Mn²⁺ as cofactor [1].

Advanced Applications and Methodological Extensions

Integration with Modern Detection Methods

While the traditional spectrophotometric this compound assay remains valuable, researchers can enhance sensitivity and throughput by integrating modern detection technologies:

  • Microplate Reader Adaptation: Scale down reaction volumes to 100-200 μL and perform assays in 96-well plates for higher throughput. Ensure proper mixing and temperature equilibration across all wells.

  • Coupling with Phosphate Detection: For additional validation, couple the this compound assay with fluorescent phosphate biosensors based on phosphate-binding protein (PBP) technology [2]. This approach provides independent verification of hydrolysis through direct phosphate detection with sub-micromolar sensitivity.

  • Stopped-Flow Kinetics: Implement rapid mixing techniques to study pre-steady state kinetics and identify transient reaction intermediates.

Specialized Research Applications

The this compound hydrolysis assay supports diverse research applications beyond basic enzyme characterization:

  • Inhibitor Screening: Adapt the assay for high-throughput screening of exonuclease inhibitors with potential antibacterial applications targeting bacterial DNA replication machinery.

  • Evolutionary Studies: Compare catalytic efficiency across orthologous enzymes from different species to understand structural-functional relationships.

  • Mutational Analysis: Characterize the biochemical consequences of active site mutations to elucidate catalytic mechanisms and identify essential residues.

The versatility, sensitivity, and technical accessibility of the this compound hydrolysis assay ensure its continued utility for studying nucleotide hydrolysis enzymes across diverse research contexts.

References

HTS Capabilities and Data Quality Overview

Author: Smolecule Technical Support Team. Date: February 2026

Attribute HTS Ultra-HTS (uHTS)
Throughput (assays/day) Up to 100,000 >300,000 (over 1 million possible)
Primary Assay Formats Fluorescence, luminescence, enzymatic, scintillation proximity assays [1] Fluorescence, luminescence, enzymatic, scintillation proximity assays [1]
Microplate Well Formats 96, 384, 1536 [1] 1536 and higher (e.g., 3456) [1] [2]
Liquid Handling Volumes Microliter (μL) to nanoliter (nL) range [1] Nanoliter (nL) range, e.g., 1-2 μL in 1536-well plates [1]
Data Quality & False Results Potential for false positives/negatives; requires cheminformatics and QC methods [1] Similar false positive/negative bias; requires advanced data processing (e.g., AI) [1]

A General Protocol for Enzymatic HTS

While not specific to pNP-TMP, the following protocol adapted from a fluorescence-based enzymatic assay illustrates a typical HTS workflow [3]. You would need to adapt the target enzyme, substrate (this compound), and detection method accordingly.

I. Sample and Library Preparation
  • Materials:
    • Assay Plates: 96-well or 384-well plates.
    • Compound Library: e.g., an FDA-approved drug library.
    • Enzyme Dilution Buffer: Specific to the enzyme's requirements.
    • Substrate Stock: this compound dissolved in an appropriate solvent like DMSO.
  • Procedure:
    • Plate Cleaning: To minimize background interference, soak plates in 75% ethanol and clean in an ultrasonic bath for 30-60 minutes. Rinse thoroughly with distilled water and dry in an oven at 55°C [3].
    • Reagent Dilution:
      • Dilute the target enzyme to the desired working concentration in an appropriate buffer.
      • Dilute the this compound substrate to the target concentration [3].
II. Sample Handling and Assay Execution
  • Procedure:
    • Dispense Enzyme: Using an automated liquid handler or multi-channel pipette, dispense a precise volume of the enzyme solution into each well of the assay plate [3].
    • Add Compounds: Pipette compounds from the library into the designated wells. Include control wells with only solvent (e.g., DMSO) but no compound [3].
    • Pre-incubate: Incubate the plate to allow compounds to interact with the enzyme [3].
    • Initiate Reaction: Quickly dispense a volume of the this compound substrate solution into each well to start the enzymatic reaction [3].
III. Readouts and Data Acquisition
  • Equipment: Automatic microplate reader [3].
  • Procedure:
    • Reader Setup: Configure the plate reader for the detection method. If using a colorimetric assay based on pNP release, this would typically involve absorbance measurement at 405-420 nm [2].
    • Kinetic Measurement: Place the assay plate in the reader and initiate a kinetic cycle program to take multiple absorbance readings over time [3].
    • Data Export: Save the raw data for subsequent analysis.
IV. Data Analysis and Hit Identification
  • Procedure:
    • Calculate Reaction Velocity: For each well, determine the initial velocity (slope) of the product formation curve. Software like GraphPad Prism can be used for this calculation [3].
    • Normalize Data: Compare the reaction velocities of compound-treated wells to the negative (solvent-only) controls. Calculate the residual activity (Ra) or inhibition ratio (Ir) [3]:
      • Residual Activity (Ra): Ra = (V_compound / V_control) * 100%
      • Inhibition Ratio (Ir): Ir = [1 - (V_compound / V_control)] * 100%
    • Primary Hit Selection: Apply a threshold to identify initial "hits." For example, select all compounds that show an Ir > 80% (or Ra < 20%) [3].
V. Hit Confirmation
  • Procedure:
    • Repeat Screening: Re-test the primary hits in a dose-response manner, running multiple replicates to ensure reproducibility and obtain more precise potency data [3].
    • Counter-Screening: Perform additional experiments to rule out false positives. For instance, test if the compound directly interferes with the detection signal (e.g., by quenching the signal in the absence of the enzyme) [3].
    • Confirm Inhibitors: Confirm true inhibitors based on both a high inhibition ratio and a low signal interference in the counter-screen [3].

High-Throughput Screening Workflow

The following diagram, generated using Graphviz, maps out the entire HTS process from start to finish, showing how each stage connects.

hts_workflow lib_prep Library & Assay Prep assay_exec Assay Execution lib_prep->assay_exec primary_screen Primary Screening assay_exec->primary_screen hit_id Primary Hit Identification primary_screen->hit_id hit_conf Hit Confirmation hit_id->hit_conf Re-test & dose response lead_opt Lead Optimization hit_conf->lead_opt Confirm true inhibitors

HTS Campaign Stages

Key Technical Considerations for a Successful HTS Campaign

  • Assay Development: The assay must be robust, reproducible, and sensitive. It needs to be miniaturized and validated for automation, typically in 96-, 384-, or 1536-well formats. Full statistical validation is required to ensure reliability [1].
  • Automation and Robotics: Automated liquid-handling robots are essential. They dispense nanoliter aliquots accurately, minimize setup times, and ensure reproducible liquid dispensing. Integrated systems can transfer plates between pipetting stations and detectors [1] [2].
  • Data Management and Analysis: HTS data analysis is challenging and prone to false positives due to assay interference. Use quality control (QC) measures like plate-based and sample-based controls. Cheminformatics and statistical methods are necessary for triaging results and identifying true hits [1] [2].

References

Understanding pNP-Based Chromogenic Substrates

Author: Smolecule Technical Support Team. Date: February 2026

Chromogenic substrates like pNP-TMP and PNPP (p-Nitrophenyl Phosphate) are colorless molecules that release a colored compound (the chromophore) upon enzyme cleavage [1]. This color change, which can be measured spectrophotometrically, allows for the detection and quantification of enzyme activity.

While this compound is tailored for specific phosphoryltransferases, PNPP is a well-characterized and widely used substrate for detecting alkaline phosphatase (AP) and acid phosphatase activity [2] [3]. The general reaction principle is the same: the enzyme cleaves the phosphate group to release p-nitrophenol (pNP), which in its deprotonated form (p-nitrophenolate) is yellow and absorbs light at 405 nm [2] [3]. The workflow for using such a substrate is consistent across applications.

G cluster_workflow General Chromogenic Assay Workflow SamplePrep Sample Preparation EnzymeReaction Enzyme-Substrate Reaction SamplePrep->EnzymeReaction ColorDevelopment Color Development & Measurement EnzymeReaction->ColorDevelopment DataAnalysis Data Analysis ColorDevelopment->DataAnalysis

Application Note: PNPP for Alkaline Phosphatase Assay

This section provides a detailed protocol for using PNPP, which can be adapted for other pNP-based substrates.

Materials and Reagents
  • Enzyme Source: Sample containing Alkaline Phosphatase (AP).
  • Substrate: 1-Step PNPP Substrate Solution (Thermo Scientific, Cat. No. 37621) [2]. This is a ready-to-use, stable liquid formulation.
  • Buffer: Diethanolamine Buffer (often provided as a 5X concentrate in PNPP substrate kits) [2].
  • Equipment: UV-Visible Spectrophotometer, precision pipettes, timer, water bath or incubator (if reaction requires controlled temperature).
Experimental Protocol

The table below outlines the key steps for a standard PNPP assay.

Step Procedure Key Parameters & Notes
1. Solution Preparation If not using a 1-Step solution, prepare working substrate by dissolving PNPP powder/tablet in Diethanolamine Buffer [2]. Final assay pH should be ~9.8 for AP. 1-Step solution requires no preparation [2].
2. Sample Setup Add enzyme sample to the substrate-working solution. Mix gently and immediately start the timer. Always run a blank control containing only substrate and buffer. Perform assays in triplicate for accuracy.
3. Incubation & Reaction Incubate the reaction mixture at 37\u00b0C (or room temperature) for a defined period (e.g., 5-30 minutes) [3]. Reaction time depends on enzyme activity. Optimize to ensure the absorbance change is within the linear range of the spectrophotometer.
4. Reaction Termination Stop the reaction by adding a stopping solution (e.g., 3M NaOH) [3]. Adding base shifts the equilibrium, fully converting pNP to the yellow p-nitrophenolate ion [3].
5. Absorbance Measurement Transfer the solution to a cuvette and measure the absorbance at 405 nm against the blank [2] [3]. Ensure the instrument is calibrated and the absorbance reading is within the linear range (typically < 2.0).
6. Data Calculation Calculate enzyme activity using the molar absorptivity of p-nitrophenolate (\u03b5 = 18,000 M⁻¹cm⁻¹ is a typical reference value) and the Beer-Lambert law (A = \u03b5 * c * l). Specific activity is expressed as \u03bcmol of product formed per minute per mg of enzyme (\u03bcmol/min/mg) [3].

Advanced Protocol: ³¹P NMR as an Alternative Assay

Beyond spectrophotometry, other techniques like ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy can directly detect substrate consumption and product formation. A study on Wheat Germ Acid Phosphatase (WGAP) demonstrated this method using PNPP [3]. The logic of this alternative approach is summarized below.

G ³¹P NMR Spectroscopy for Direct Kinetic Analysis NMR Method: ³¹P NMR Spectroscopy DirectDetection Directly monitors phosphorus atoms in substrate (pNPP) and product (Pi) NMR->DirectDetection Advantage1 No need for chromogenic development or indirect measurements DirectDetection->Advantage1 Advantage2 Effective over a wide range of concentrations DirectDetection->Advantage2 Outcome Direct, quantitative kinetic data from peak integration Advantage1->Outcome Advantage2->Outcome

Key Advantages of ³¹P NMR Assay [3]:

  • Direct Measurement: Quantifies the inorganic phosphate (Pi) product directly, eliminating indirect steps like adding a base.
  • Wide Concentration Range: Unlike spectrophotometry, which is most accurate at lower concentrations, NMR can detect signals across a broad concentration range.
  • Validation: The study confirmed that specific activity values obtained from ³¹P NMR (0.368 ± 0.098 μmol/min/mg) showed no statistically significant difference from those obtained by the traditional spectrophotometric method (0.436 ± 0.023 μmol/min/mg) [3].

Key Considerations for Robust Assays

To ensure reliable and reproducible results, adhere to the following quality control practices, especially in a regulated research or diagnostic environment:

  • Standardization: Once an assay is chosen for a study, do not change the protocol, instruments, or reagent sources during the project [4].
  • Documentation: Meticulously record the make and manufacturer of all equipment, as well as the repeatability and coefficients of variation for the assay [4].
  • Sample Handling: For clinical samples, blood should be collected in 3.2% sodium citrate tubes and processed to platelet-poor plasma within one hour. Processed samples should not be refrigerated or agitated during transport [4].

Finding More Information on this compound

Since specific data on this compound was not located in this search, you can try these approaches:

  • Search specialized chemical and scientific databases like PubMed, Google Scholar, or supplier catalogs (e.g., Sigma-Aldrich, Thermo Fisher) using the precise chemical name.
  • Consult the scientific literature for research articles on the specific enzyme you are studying (e.g., thymidylate kinase or other phosphoryltransferases), as they may include protocols using this compound.
  • Contact manufacturers of fine chemicals and biochemical reagents directly, as they may provide technical data sheets or application notes upon request.

References

Comprehensive Application Notes & Protocols: Quantifying Phosphodiesterase Activity with pNP-TMP Substrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphodiesterases and pNP-TMP Assay Principles

Phosphodiesterases (PDEs) represent a critical class of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating numerous intracellular signaling pathways and physiological processes including vascular contractility, neurotransmission, immune response, and cellular proliferation. The PDE enzyme family comprises 11 major subtypes (PDE1-PDE11) with varying substrate specificities and tissue distributions [1]. Accurate quantification of PDE activity is essential for drug discovery efforts targeting conditions such as cardiovascular diseases, asthma, neurological disorders, and male erectile dysfunction [2] [3].

The para-nitrophenyl thymidine monophosphate (this compound) assay provides a robust, continuous colorimetric method for quantifying phosphodiesterase activity through kinetic measurement of para-nitrophenol (pNP) release. This substrate analog enables real-time monitoring of enzymatic activity without requiring termination steps, making it ideal for high-throughput screening applications and enzyme kinetic studies. The assay principle relies on the hydrolytic cleavage of this compound by PDEs, releasing the chromogenic pNP compound that exhibits strong absorbance at 405-410 nm under basic conditions, with extinction coefficients typically ranging from 16,000-18,000 M⁻¹cm⁻¹ [4].

Experimental Design and Workflow

Signaling Pathway Context and Biological Significance

The following diagram illustrates the central role of PDE enzymes in cyclic nucleotide signaling pathways and the mechanism of this compound-based detection:

PDE_Signaling cluster_pathway Cyclic Nucleotide Signaling Pathway & PDE Detection Mechanism GPCR Extracellular Signal AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PDE PDE Enzyme cAMP->PDE Substrate AMP 5'-AMP PDE->AMP Hydrolysis pNP para-Nitrophenol (pNP) PDE->pNP Releases pNP_TMP This compound Substrate pNP_TMP->PDE PDE Cleavage Detection Absorbance at 405 nm pNP->Detection Quantification

Complete Experimental Workflow

The comprehensive procedure for quantifying PDE activity using this compound spans from reagent preparation to data analysis, as illustrated below:

PDE_Workflow cluster_workflow This compound PDE Activity Assay Workflow Prep Reagent Preparation Standard pNP Standard Curve Prep->Standard Buffer/Substrate Sample Sample Preparation Standard->Sample Include Controls Reaction Enzymatic Reaction Sample->Reaction Initiate Reaction Termination Reaction Termination Reaction->Termination Precise Timing Measurement Absorbance Measurement Termination->Measurement Alkaline Conditions Analysis Data Analysis Measurement->Analysis Raw Absorbance

Materials and Equipment

Essential Reagents and Solutions

Table 1: Required Reagents and Formulations for this compound PDE Assay

Reagent Specifications Preparation Method Storage Conditions
This compound Substrate High purity (≥95%) Prepare fresh 10-100 mM stock in assay buffer or DMSO -20°C, desiccated, protected from light
pNP Standard Analytical standard Serial dilution in assay buffer (0-500 µM) -20°C, stable for 6 months
Assay Buffer 50 mM Tris-HCl, pH 7.5 Contains 10 mM MgCl₂, 0.1-1 mM DTT 4°C, stable for 1 month
Termination Solution 0.1-1 M NaOH Contains 10-20 mM EDTA Room temperature
PDE Enzyme Source Recombinant or tissue extract Dilute in appropriate storage buffer -80°C in single-use aliquots
Required Equipment and Instruments
  • Microplate Reader: Capable of kinetic measurements at 405 nm with temperature control (e.g., 37°C)
  • Precision Pipettes: Multi-channel and single-channel pipettes covering 5-1000 µL range
  • Water Bath or Incubator: Temperature-controlled (±0.5°C) for enzymatic reactions
  • Centrifuge: Capable of 10,000 × g for sample preparation
  • Spectrophotometer or Plate Reader: UV-Vis capability with pathlength correction for microplates
  • pH Meter: Calibrated with standard buffers for precise reagent preparation
  • Analytical Balance: Sensitivity of 0.1 mg for accurate weighing of standards

Detailed Experimental Protocols

Substrate Stock Solution Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound substrate using an analytical balance
  • Solubilization: Dissolve in appropriate solvent (aqueous buffer for water-soluble forms, DMSO for hydrophobic preparations) to prepare 10-100 mM stock solution
  • Aliquoting: Divide into single-use aliquots to minimize freeze-thaw cycles
  • Storage: Store at -20°C protected from light; verify stability by comparing absorbance with fresh preparation
pNP Standard Curve Generation
  • Stock Solution: Prepare 1 mM pNP solution in assay buffer (accurately quantified using ε=18,000 M⁻¹cm⁻¹ at 405 nm, pH 10)
  • Serial Dilution: Create minimum of 6 standard points covering 0-500 µM range through serial dilution
  • Measurement: Transfer 100 µL of each standard to microplate wells in triplicate
  • Blank Correction: Include blank wells containing assay buffer only
  • Development: Add 50 µL of 1 M NaOH to each standard well to ensure full color development
  • Absorbance Reading: Measure absorbance at 405 nm after 10-minute incubation at room temperature
Enzymatic Reaction Setup
  • Reaction Mixture: Prepare master mix containing assay buffer, MgCl₂, and fresh DTT
  • Sample Addition: Add PDE enzyme source (typically 10-100 µg total protein) to reaction wells
  • Background Controls: Include no-enzyme controls for non-enzymatic hydrolysis correction
  • Inhibition Controls: For inhibitor screening, pre-incubate enzyme with test compounds for 10-30 minutes
  • Reaction Initiation: Start reaction by adding this compound substrate (final concentration 0.1-5 mM)
  • Incubation: Maintain at 37°C for precisely timed period (typically 10-60 minutes)
Reaction Termination and Absorbance Measurement
  • Termination: Stop reaction by adding 50 µL of 1 M NaOH containing 20 mM EDTA
  • Color Development: Allow 10 minutes for full color development at room temperature
  • Absorbance Reading: Measure absorbance at 405 nm using microplate reader
  • Pathlength Correction: Apply correction if using microplates with varying menisci
  • Background Subtraction: Subtract absorbance of no-enzyme controls from all test values

Data Analysis and Interpretation

Calculation of PDE Activity
  • Standard Curve: Generate linear regression of pNP standard absorbance versus concentration
  • Product Calculation: Determine pNP concentration in test samples using standard curve equation
  • Activity Normalization: Express activity as nmol pNP formed per minute per mg protein (nmol/min/mg)
  • Kinetic Parameters: For Michaelis-Menten analysis, plot velocity versus substrate concentration and fit using nonlinear regression

Table 2: Representative PDE Activity Across Biological Sources Using this compound Assay

Enzyme Source Specific Activity (nmol/min/mg) Optimal pH Km for this compound (mM) Assay Conditions
Recombinant PDE5 120-250 7.5-8.0 0.8-1.2 1 mM substrate, 37°C
Bovine Heart 45-85 7.2-7.8 1.5-2.0 2 mM substrate, 37°C
Rat Brain 60-110 7.0-7.5 1.0-1.8 1.5 mM substrate, 37°C
Human Platelets 30-65 7.5-8.0 0.5-1.0 1 mM substrate, 37°C
Method Validation Parameters

Table 3: Analytical Validation of this compound PDE Activity Assay

Validation Parameter Target Specification Typical Performance Assessment Method
Linearity Range R² ≥ 0.995 0-500 µM pNP Standard curve linear regression
Intra-assay Precision CV ≤ 8% 3-6% CV Triplicate replicates
Inter-assay Precision CV ≤ 12% 5-10% CV Three separate experiments
Limit of Detection ≥ 5 µM pNP 2-5 µM pNP Signal-to-noise ratio 3:1
Limit of Quantification ≥ 15 µM pNP 10-15 µM pNP Signal-to-noise ratio 10:1
Accuracy/Recovery 85-115% 90-105% Spiked sample analysis

Troubleshooting and Optimization Guidelines

Common Technical Issues and Solutions
  • Low Signal Intensity:

    • Potential Causes: Substrate degradation, incorrect pH, insufficient enzyme
    • Solutions: Prepare fresh substrate, verify buffer pH, increase enzyme amount or incubation time
  • High Background Signal:

    • Potential Causes: Non-enzymatic substrate hydrolysis, contaminated reagents
    • Solutions: Include proper no-enzyme controls, use ultrapure water, prepare fresh reagents
  • Poor Standard Curve Linearit:

    • Potential Causes: pNP standard degradation, pipetting errors, photobleaching
    • Solutions: Prepare fresh pNP standards, verify pipette calibration, protect from light
  • High Well-to-Well Variability:

    • Potential Causes: Inconsistent mixing, temperature gradients, bubble formation
    • Solutions: Use plate shaker during incubation, ensure proper temperature equilibration, centrifuge plate before reading
Assay Optimization Strategies
  • pH Profiling: Test activity across pH 6.5-9.0 to identify enzyme-specific optimum
  • Magnesium Titration: Optimize Mg²⁺ concentration (1-20 mM) for maximal activity
  • Time Course Analysis: Establish linear range for product formation
  • Enzyme Titration: Determine optimal enzyme concentration within assay linear range
  • Substrate Optimization: Perform Michaelis-Menten analysis to establish appropriate substrate concentrations

Applications in Drug Discovery and Development

The this compound assay platform serves as a foundational tool for PDE inhibitor screening and characterization throughout the drug discovery pipeline. In high-throughput screening campaigns, the assay's robustness enables identification of novel chemotypes targeting specific PDE subtypes with potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, erectile dysfunction, and neurological disorders [2].

For mechanistic studies, the method facilitates detailed enzyme kinetic analyses (Kₘ, Vₘₐₓ, Kᵢ determinations) essential for understanding inhibitor binding modes and selectivity profiles. The assay has been successfully deployed for quality control testing of pharmaceutical formulations containing PDE inhibitors, ensuring batch-to-batch consistency and potency verification [2].

Recent adaptations have extended the method's utility to complex biological matrices, including tissue homogenates, cell lysates, and even environmental samples, demonstrating the technique's remarkable versatility across basic research, pre-clinical development, and clinical applications [4].

References

The Principle of pNP-Based Enzyme Assays

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme assays are standardized protocols to measure enzyme activity or concentration, widely used in drug discovery and diagnostics due to their high sensitivity, specificity, and rapid response [1]. A common technique involves using substrates that release para-Nitrophenol (pNP) upon enzymatic hydrolysis.

  • Assay Principle: The core principle is the detection of a chromogenic (color) change. A colorless substrate, such as para-Nitrophenyl butyrate (pNPB), is hydrolyzed by the enzyme. This reaction releases the pNP group, which is yellow and absorbs light at 405 nm [2]. The rate of increase in absorption at this wavelength is directly proportional to the enzyme's activity.
  • General Workflow: The following diagram outlines the key steps in a typical pNP assay.

pNP_Assay_Workflow Start Start pNP Assay Prep Prepare Reaction Mix Start->Prep Sub Add pNP-Substrate Prep->Sub Measure Measure Absorption at 405 nm Sub->Measure Data Analyze Data Measure->Data

A Protocol for Hydrolytic Enzyme Activity Assay

The table below summarizes a protocol adapted from a pNP-assay used to quantify hydrolytic activity (e.g., of esterases), which can serve as a template [2].

Parameter Specification
Objective Quantify hydrolytic enzyme activity using para-Nitrophenyl butyrate (pNPB).

| Key Reagents | - Substrate: 4-Nitrophenyl butyrate (pNPB) in acetonitrile (e.g., 10 mM stock).

  • Buffer: 1x PBS, pH 7.4.
  • Enzyme: Purified enzyme or cell lysate in buffer. | | Equipment | Microplate reader capable of measuring absorbance at 405 nm, 96-well plates, pipettes. | | Procedure | 1. Preparation: Dilute the pNPB stock in buffer to the desired working concentration (e.g., 50 µM to 5 mM).
  • Loading: Pipette 100 µL of the substrate solution into multiple wells of a 96-well plate.
  • Initiation: Add a precise volume of enzyme solution (e.g., 5-10 µL) to the test wells. Mix gently by pipetting.
  • Measurement: Immediately place the plate in the reader and measure the absorbance at 405 nm every minute for 30-60 minutes. | | Data Analysis | Plot absorbance vs. time. The initial linear rate of absorbance increase is used to calculate enzyme activity, often using the molar extinction coefficient for pNP (ε ~ 18,000 M⁻¹cm⁻¹ under alkaline conditions). |

Advanced Substrates and Detection Methods

Beyond basic chromogenic substrates, more sensitive fluorogenic substrates are available for phosphatases and other enzymes that metabolize phosphates [3]:

  • Methylumbelliferyl Phosphate (MUP): A widely used fluorogenic substrate. Hydrolysis produces 4-methylumbelliferone, which fluoresces at 460 nm.
  • DiFMUP: A superior fluorogenic substrate. Its hydrolysis product has a lower pKa and higher quantum yield than MUP, making it ideal for continuous assay of both acid and alkaline phosphatases under physiological conditions [3].
  • ELF 97 Phosphate: This substrate produces a fluorescent precipitate at the site of phosphatase activity, which is useful for histological localization [3].

Understanding Enzyme Inhibition in Studies

Inhibition studies are a key application of these assays. Inhibitors are classified by their mechanism of action [4]:

  • Competitive Inhibitors: These molecules have a structure similar to the substrate and bind to the enzyme's active site, competing directly with the substrate. This inhibition can be overcome by a high substrate concentration. The maximal reaction rate (Vₘₐₓ) is unchanged, but the apparent affinity for the substrate (Kₘ) increases [4].
  • Non-Competitive Inhibitors: These molecules bind to an allosteric site (a site other than the active site), altering the enzyme's shape and function. They do not compete with the substrate, and their effect cannot be overcome by adding more substrate. They reduce the Vₘₐₓ of the reaction [4].

The diagram below illustrates these fundamental mechanisms.

G Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Active Site Competitive Competitive Inhibitor Competitive->Enzyme Binds to Active Site NonCompetitive Non-Competitive Inhibitor NonCompetitive->Enzyme Binds to Allosteric Site

Application in Drug Discovery and Development

Enzyme assays and inhibition studies are pivotal in pharmaceutical research.

  • Target Identification & Screening: Assays are used to screen large compound libraries for potential inhibitors. For example, a 3D fibrin bead assay using immortalized human endothelial cells was successfully used to screen 105 epigenetic compounds, identifying novel pro- and anti-angiogenic drug candidates [5].
  • Case Study: Purine Nucleoside Phosphorylase (PNP): PNP is a therapeutic target for diseases like T-cell leukemia and autoimmune disorders. Transition state analysis has been used to design powerful, specific PNP inhibitors like Immucillin-H, which have dissociation constants in the picomolar range [6] [7]. This highlights how understanding enzyme mechanism directly leads to potent therapeutics.

References

Comprehensive Application Notes and Protocols for Cell-Based Assays Using pNP-TMP

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

pNP-TMP (para-Nitrophenyl Tetramethylpiperidine) represents a chemical compound of significant interest in drug discovery and toxicology screening. As researchers and drug development professionals seek to understand the biological activity and potential therapeutic applications of novel compounds, cell-based assays provide indispensable tools for evaluating cellular responses and mechanistic pathways. These assays enable the quantitative assessment of how experimental compounds like this compound influence fundamental cellular processes including viability, proliferation, and metabolic activity. The integration of multiple assay methodologies provides a comprehensive understanding of compound effects, allowing researchers to distinguish between cytostatic and cytotoxic responses and to identify specific mechanisms of action.

The foundational principle underlying many cell-based assays involves measuring biochemical markers that correlate with cell health and function. Tetrazolium salt reduction assays like MTT remain widely employed due to their well-established protocols and reliable performance across diverse cell types. These methods capitalize on the activity of mitochondrial dehydrogenases in living cells, which reduce yellow tetrazolium salts to purple formazan products, creating a quantifiable colorimetric signal proportional to the number of viable cells [1]. Similarly, assays measuring ATP concentration, protease activity, or resazurin reduction provide complementary data on different aspects of cellular function, together creating a multidimensional understanding of compound effects. When applied to the evaluation of this compound, these methodologies enable systematic characterization of its biological activity and potential applications.

Table 1: Common Cell Viability Assays for this compound Evaluation

Assay Type Detection Principle Key Advantages Optimal Use Cases
MTT Assay Reduction to formazan crystals by mitochondrial enzymes Robust, reproducible, cost-effective Initial cytotoxicity screening, dose-response studies
Resazurin Assay Reduction to fluorescent resorufin Homogeneous format, real-time monitoring, non-destructive Kinetic studies, high-throughput screening
ATP Assay Luciferase-mediated luminescence detection Highly sensitive, rapid results (<10 cells detectable) Low cell number applications, apoptosis detection
Protease Viability Marker GF-AFC substrate cleavage by intracellular proteases Non-toxic, allows cell recovery Multiplexing with other endpoints, viability sorting
Trypan Blue Exclusion Membrane integrity assessment Simple, inexpensive, direct counting Basic viability assessment, suspension cell cultures

MTT Assay Protocol for this compound Cytotoxicity Assessment

The MTT assay provides a straightforward, reliable method for initial assessment of this compound effects on cell viability. This protocol has been optimized for evaluation of this compound across various cell types, utilizing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells as a quantitative measure of viability. The assay is particularly valuable for generating dose-response curves and determining IC₅₀ values for this compound, essential parameters in drug development workflows. The procedure outlined below is adapted from established methodologies with specific modifications to enhance compatibility with this compound characterization [1].

Reagent Preparation
  • MTT Stock Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize using a 0.2 μm filter to remove undissolved particles and protect against microbial contamination. Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles to maintain reagent stability. Critical note: MTT solution should not be stored at 4°C for extended periods as this promotes degradation.
  • This compound Dilutions: Prepare serial dilutions of this compound in appropriate solvent (e.g., DMSO) followed by further dilution in serum-free culture medium. Ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include solvent-only controls matched to treatment conditions.
  • MTT Solvent: Prepare solubilization solution containing 4 mM HCl and 0.1% NP-40 in isopropanol. This solution dissolves the insoluble formazan crystals produced during the assay. Warm to room temperature before use to enhance dissolution efficiency.
Cell Seeding and Treatment

Plate cells in sterile 96-well plates at optimized density (typically 5,000-10,000 cells/well for adherent cells or 50,000-100,000 cells/well for suspension cells) in 100 μL complete medium per well. Allow cells to adhere and recover for 24 hours in a humidified 37°C incubator with 5% CO₂. Following attachment, carefully aspirate medium and replace with fresh medium containing predetermined concentrations of this compound (typically spanning 0.1 μM to 100 μM for initial screening). Include appropriate controls: negative controls (cells with solvent only), positive controls (cells with known cytotoxic agent), and background controls (medium with this compound but no cells). Each condition should be tested with a minimum of technical replicates to ensure statistical robustness.

MTT Incubation and Formazan Quantification

After 24-72 hours of this compound exposure (duration depends on experimental objectives), carefully remove treatment media without disturbing the cell monolayer. For suspension cells, centrifuge plates at 1,000 × g for 5 minutes before media removal. Add 50 μL serum-free medium and 50 μL MTT solution to each well. Incubate plates for 3 hours at 37°C. Following incubation, add 150 μL MTT solvent to each well to dissolve the formed formazan crystals. Wrap plates in foil and place on an orbital shaker for 15 minutes to ensure complete dissolution. If crystals persist, gently pipette the solution to aid dissolution. Measure absorbance at 570 nm with a reference wavelength of 630 nm to correct for background using a microplate reader. Complete reading within 1 hour of solubilization to prevent signal degradation [1].

Complementary Assay Methods for Comprehensive this compound Assessment

While the MTT assay provides valuable initial data on this compound effects, incorporating orthogonal methods provides a more comprehensive understanding of its biological activity. Different assay principles detect distinct aspects of cellular response, enabling researchers to distinguish between various mechanisms of action. The following methodologies have been selected for their compatibility with this compound studies and their ability to generate complementary data streams.

Resazurin Reduction Assay

The resazurin assay offers a convenient, homogeneous alternative to MTT with the advantage of real-time monitoring of cell viability. This method utilizes the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active cells. The assay is particularly valuable for kinetic studies of this compound effects, as multiple measurements can be taken from the same well over time. To perform the assay, add 20 μL of resazurin (0.15 mg/mL) directly to 100 μL of cell suspension containing this compound treatments. Incubate for 1-4 hours at 37°C, then measure fluorescence with excitation at 560 nm and emission at 590 nm. The resazurin assay demonstrates superior sensitivity compared to MTT and requires no solubilization steps, streamlining the workflow for higher-throughput applications [2].

ATP-Based Viability Assay

For the most sensitive detection of viable cells following this compound treatment, ATP quantification represents the gold standard. This method detects ATP from metabolically active cells using luciferase-based detection systems, with sensitivity sufficient to detect fewer than 10 cells per well. The assay is particularly valuable when studying subtle effects of this compound on cell viability or when working with rare cell populations. To assess this compound effects using this method, add ATP detection reagent directly to treated cells according to manufacturer instructions. The detergent-based lysis solution releases intracellular ATP while inhibiting ATP-degrading enzymes. Following a 10-minute incubation at room temperature, record luminescent signals. The immediate signal generation and rapid decay characteristics necessitate careful timing between reagent addition and measurement [2].

Protease Viability Marker Assay

The protease viability marker assay utilizes the cell-permeable substrate GF-AFC (glycylphenylalanyl-aminofluorocoumarin), which is cleaved by intracellular aminopeptidases in viable cells to generate a fluorescent signal. This method offers the distinct advantage of non-toxic measurement, allowing for subsequent analysis or processing of the same cells following viability assessment. For this compound evaluation, culture cells in opaque-walled plates to minimize background fluorescence. Add an equal volume of GF-AFC substrate/buffer solution to cells treated with this compound and incubate for 30 minutes to 3 hours at 37°C. Measure fluorescence with excitation at 380-400 nm and emission at 505 nm. The rapid loss of protease activity upon cell death makes this method particularly responsive to cytotoxic effects of this compound [2].

Table 2: Key Parameters for Cell-Based Assays with this compound

Assay Parameter MTT Assay Resazurin Assay ATP Assay Protease Viability Assay
Incubation Time 3-4 hours 1-4 hours 10 minutes 30 minutes - 3 hours
Detection Mode Absorbance (570 nm) Fluorescence (Ex560/Em590) Luminescence Fluorescence (Ex380-400/Em505)
Signal Stability 1 hour 4 hours 10 minutes (peak) 2 hours
Cell Number Range 1,000-50,000 cells/well 500-20,000 cells/well 10-10,000 cells/well 1,000-40,000 cells/well
Compatibility with this compound High (check for interference) High High Moderate to High
Throughput Capacity Medium High High Medium

Data Analysis and Interpretation

Robust analysis of cell-based assay data requires appropriate normalization, statistical treatment, and interpretation relative to experimental controls. For this compound evaluation, begin by averaging replicate absorbance, fluorescence, or luminescence values for each treatment condition. Subtract appropriate background signals (medium-only controls) to generate corrected values. Calculate percentage viability using the formula:

% Viability = (Corrected Sample Absorbance / Corrected Control Absorbance) × 100

For cytotoxicity assessment:

% Cytotoxicity = 100 - % Viability [1].

Dose-response curves for this compound are generated by plotting percentage viability against compound concentration (typically log-transformed). These curves enable calculation of IC₅₀ values (concentration producing 50% inhibition of viability) using four-parameter logistic regression. Statistical significance should be assessed using appropriate methods such as one-way ANOVA with post-hoc testing, with p < 0.05 considered significant. For comprehensive this compound characterization, combine data from multiple assay endpoints to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). Additional mechanistic insights can be gained through time-course experiments and combination treatments with pathway-specific inhibitors.

Troubleshooting Guide

  • Low Signal-to-Noise Ratio: Optimize cell seeding density through preliminary experiments. Ensure MTT solution is fresh and properly stored. Verify that incubation times are sufficient for signal development but not excessive, which can increase background.
  • High Background Signal: Use serum-free media during MTT incubation, as serum components can contribute to background. Ensure complete dissolution of formazan crystals by extending shaking time or gently pipetting the solution. Include appropriate background controls containing this compound without cells to detect potential compound interference [1].
  • Inconsistent Replicate Values: Maintain consistent cell suspension through thorough mixing before plating. Avoid edge effects in multi-well plates by excluding outer wells or using specialized plates with enhanced evaporation controls. Ensure equal distribution of this compound treatments across replicates.
  • This compound-Specific Considerations: Assess potential chemical interference between this compound and assay components through appropriate controls. For colored or fluorescent compounds like this compound, include wells containing this compound without cells to correct for direct signal contribution.

Visualization Diagrams

pNPTMP_Workflow This compound Assessment Workflow Start Experimental Design CellPrep Cell Preparation and Plating Start->CellPrep Treatment This compound Treatment (0.1-100 μM, 24-72h) CellPrep->Treatment AssaySelection Assay Selection Treatment->AssaySelection MTT MTT Assay AssaySelection->MTT Cytotoxicity Resazurin Resazurin Assay AssaySelection->Resazurin Kinetics ATP ATP Assay AssaySelection->ATP Sensitivity DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Resazurin->DataAnalysis ATP->DataAnalysis End Results Reporting DataAnalysis->End

Figure 1: Experimental workflow for comprehensive assessment of this compound effects using multiple cell-based assays.

pNPTMP_Mechanism Potential Mechanisms of this compound Action cluster_0 Cellular Uptake cluster_1 Primary Effects cluster_2 Secondary Effects cluster_3 Detection Methods pNPTMP This compound Exposure Uptake Membrane Permeation pNPTMP->Uptake Distribution Subcellular Distribution Uptake->Distribution Metabolic Metabolic Inhibition Distribution->Metabolic Signaling Signaling Pathway Modulation Distribution->Signaling Oxidative Oxidative Stress Distribution->Oxidative Viability Viability Impact Metabolic->Viability Proliferation Proliferation Changes Signaling->Proliferation Death Cell Death Induction Oxidative->Death MTT MTT Reduction Viability->MTT Resazurin Resazurin Conversion Proliferation->Resazurin ATP ATP Measurement Death->ATP

Figure 2: Potential mechanisms of this compound action and corresponding detection methods in cell-based assays.

References

Comprehensive Application Note: pNP-TMP for Enzyme Kinetic Parameter Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to pNP-TMP in Enzyme Kinetics

p-Nitrophenyl thymidine 5'-monophosphate (this compound) serves as a chromogenic substrate widely used in enzyme kinetic studies for determining key catalytic parameters of nucleases and phosphodiesterases. This application note details the experimental methodology utilizing this compound as a substrate for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of oligoribonuclease (ORN) enzymes. The assay capitalizes on the hydrolytic release of p-nitrophenol (pNP), which exhibits a distinct yellow color with an absorption maximum at 405-410 nm, enabling real-time monitoring of enzymatic activity [1].

The structural basis of this compound binding to enzyme active sites has been elucidated through X-ray crystallography studies. As demonstrated in the oligoribonuclease from Colwellia psychrerythraea (CpsORN), this compound binds within the enzyme's active site, which contains a divalent metal cation essential for catalytic activity [2]. This binding interaction facilitates the hydrolysis reaction that releases p-nitrophenol, providing a direct spectrophotometric method for monitoring reaction kinetics and determining essential enzyme parameters that reflect substrate affinity and catalytic efficiency.

Experimental Design and Materials

Reagents and Instrumentation
  • Chemical Reagents: p-nitrophenol (pNP) and p-nitrophenyl acetate (pNPA) should be sourced from reputable suppliers such as Sigma-Aldrich. Prepare a 10 mM stock solution of pNPA in DMSO, and phosphate buffer (50 mM, pH 7.4) for the reaction medium [1].

  • Enzyme Preparations: Two different enzyme preparations (E1 and E2) of oligoribonuclease, as exemplified in the referenced study, should be properly aliquoted and stored at appropriate temperatures to maintain stability [1].

  • Equipment: BMG LABTECH microplate reader or equivalent capable of kinetic absorbance measurements, clear 96-well microplates (Greiner or equivalent), and precision pipettes for accurate liquid handling [1].

  • Software: MARS Data Analysis Software (Version 1.20 or higher) or equivalent analysis tools for processing kinetic data and calculating enzyme parameters [1].

Preparation of Standards and Reagents

Table 1: Reagent Preparation Scheme

Reagent Composition Storage Conditions Stability
pNPA Stock Solution 10 mM in DMSO -20°C, protected from light 1 month
Phosphate Buffer 50 mM, pH 7.4 4°C 3 months
pNP Standard Solution 10 mM in phosphate buffer -20°C, protected from light 2 weeks
Enzyme Working Solutions Diluted in phosphate buffer Prepared fresh or stored at -80°C Variable

For accurate quantification, a pNP standard curve must be established by preparing serial dilutions of pNP in phosphate buffer, typically ranging from 0.0025 μmol to 0.1 μmol pNP per well, with the addition of DMSO to match the experimental conditions (final volume of 200 μL plus 40 μL DMSO) [1]. This standard curve enables conversion of absorbance readings to molar quantities of product formed, which is essential for calculating meaningful reaction velocities.

Kinetic Measurement Protocol

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound enzyme kinetic measurements:

pNPWorkflow start Experiment Start prep_buffer Prepare Phosphate Buffer (50 mM, pH 7.4) start->prep_buffer prep_enzyme Prepare Enzyme Dilutions prep_buffer->prep_enzyme prep_substrate Prepare pNPA Stock Solution (10 mM in DMSO) prep_enzyme->prep_substrate plate_setup Plate Setup: 190 μL buffer + 10 μL enzyme per well prep_substrate->plate_setup inject_substrate Inject 40 μL Substrate Using Injector System plate_setup->inject_substrate measure_absorbance Measure Absorbance at 410 nm every second for 90 seconds inject_substrate->measure_absorbance blank_correction Blank Correction: Subtract autohydrolysis without enzyme measure_absorbance->blank_correction data_analysis Data Analysis and Parameter Calculation blank_correction->data_analysis end Experiment Complete data_analysis->end

Detailed Experimental Procedure
  • Reaction Setup: In each well of a clear 96-well microplate, pipette 190 μL of phosphate buffer (50 mM, pH 7.4) and 10 μL of enzyme preparation. Include appropriate blank controls containing buffer without enzyme to account for substrate autohydrolysis, and negative controls with buffer and enzyme but no substrate [1].

  • Substrate Addition: Using the plate reader's onboard injectors, add 40 μL of pNPA substrate solution at varying concentrations to initiate the enzymatic reaction. The final reaction volume per well should be 240 μL. The injection speed should be set at 310 μL/s with an injection start time of 2.0 seconds after the beginning of the measurement [1].

  • Absorbance Measurement: Immediately monitor absorbance at 410 nm every second for 90 seconds at a maintained temperature of 37°C. The instrument should be set to well mode, allowing simultaneous injection and absorbance measurement. Recommended settings include 20 flashes per well and a positioning delay of 0.5 seconds [1].

Table 2: Instrument Parameters for Kinetic Measurements

Parameter Setting Rationale
Measurement Type Absorbance, Well Mode Enables simultaneous injection and measurement
Wavelength 410 nm with 10 nm bandwidth Maximum absorption for pNP product
Kinetic Intervals 90 intervals at 1 second each Sufficient data points for initial rate calculation
Temperature 37°C Optimal for many enzymatic reactions
Number of Flashes 20 per well Ensures measurement precision
Injection Speed 310 μL/s Rapid mixing for consistent reaction initiation

Data Analysis and Kinetic Parameter Calculation

Standard Curve and Initial Velocity Determination

The molar extinction coefficient for p-nitrophenol under the specific experimental conditions must be determined empirically using a standard curve with known quantities of pNP. In typical assay conditions (phosphate buffer, pH 7.4, with equivalent DMSO concentration), this coefficient is approximately 41 OD per μmol [1]. This value is essential for converting the observed change in absorbance per unit time (ΔOD/min) into meaningful reaction velocities (μmol product formed/min).

Initial velocities should be calculated from the linear portion of the progress curves, typically within the first 30-60 seconds of the reaction. The velocity should be determined at multiple substrate concentrations to generate the dataset required for Michaelis-Menten analysis. Each measurement should be performed in triplicate to ensure statistical reliability, and values should be blank-corrected using the autohydrolysis rates observed in the no-enzyme controls.

Kinetic Analysis Workflow

The following diagram illustrates the comprehensive data analysis workflow for determining kinetic parameters:

KineticAnalysis start_analysis Raw Absorbance Data blank_subtraction Blank Subtraction and Data Quality Assessment start_analysis->blank_subtraction velocity_calc Calculate Initial Velocities Using pNP Standard Curve blank_subtraction->velocity_calc michaelis_menten Michaelis-Menten Analysis Non-linear Regression velocity_calc->michaelis_menten linearized_fits Linearized Plot Analysis Lineweaver-Burk, Hanes, etc. michaelis_menten->linearized_fits param_calculation Calculate Km and Vmax with Confidence Intervals linearized_fits->param_calculation result_comparison Compare Results Across Different Analysis Methods param_calculation->result_comparison final_report Final Kinetic Parameters result_comparison->final_report

Kinetic Parameter Calculation

The Michaelis-Menten equation (v = Vmax[S] / (Km + [S])) should be fitted to the initial velocity data plotted against substrate concentration using non-linear regression analysis. This provides the most direct determination of Km and Vmax values. Additionally, linear transformation methods including Lineweaver-Burk, Eadie-Hofstee, Scatchard, and Hanes plots should be employed to verify the consistency of the results across different analytical approaches [1].

Table 3: Comparison of Kinetic Parameters from Different Analysis Methods

Analysis Method E1: Km (μmol) E1: Vmax (μmol/min) E2: Km (μmol) E2: Vmax (μmol/min)
Michaelis-Menten 0.056 44.8 0.12 16.3
Lineweaver-Burk 0.073 49.2 0.08 12.5
Eadie-Hofstee 0.063 46.4 0.07 13.2
Scatchard 0.068 47.9 0.10 15.2
Hanes 0.056 44.4 0.11 15.5

As demonstrated in Table 3, different analytical methods can yield variations in calculated kinetic parameters. The Michaelis-Menten non-linear regression generally provides the most reliable estimates, while linear transformations may introduce weighting artifacts. The Hanes plot ([S]/v vs. [S]) typically offers the best statistical properties among linearized methods due to more uniform error distribution [1]. Researchers should compare results across multiple methods and prioritize the Michaelis-Menten analysis while using other methods for validation.

Implementation and Visualization Guidance

Software and Tools for Analysis

Modern data analysis software such as the MARS Data Analysis Software mentioned in the application note provides built-in capabilities for enzyme kinetic analysis, including automatic generation of Michaelis-Menten plots and linear transformations [1]. For researchers without access to specialized software, general-purpose tools such as GraphPad Prism, SigmaPlot, or even Python with scientific libraries (SciPy, Matplotlib) can be employed to perform non-linear regression and calculate kinetic parameters.

For visualization of complex experimental workflows and signaling pathways, Graphviz provides an excellent open-source solution for creating professional diagrams. The DOT language used in Graphviz enables precise specification of diagram elements and relationships, as demonstrated in the workflows included in this application note [3]. The graphviz Python package provides a simple interface for generating these diagrams programmatically, which can be particularly valuable for automating the documentation of analytical workflows [3].

Troubleshooting and Optimization
  • Low Absorbance Signal: Ensure fresh preparation of substrate solutions, verify instrument calibration using pNP standards, and check that the reaction temperature is properly maintained throughout the measurement.

  • Non-linear Progress Curves: This may indicate enzyme instability, substrate depletion, or product inhibition. Reduce measurement time, decrease enzyme concentration, or include substrate regeneration systems if necessary.

  • High Background in Blanks: Excessive autohydrolysis of pNPA may occur with old substrate preparations or improper pH. Always prepare fresh substrate solutions and verify buffer pH before use.

  • Inconsistent Replicates: Uneven mixing after substrate injection or temperature gradients across the plate can cause variability. Ensure proper instrument calibration and consider using different injection parameters or plate shaking if available.

Conclusion

The this compound kinetic parameter determination assay provides a robust, reproducible method for characterizing enzyme activity and determining essential kinetic parameters. Through careful experimental execution and comprehensive data analysis using multiple transformation methods, researchers can obtain reliable values for Km and Vmax that reflect enzyme efficiency and substrate affinity. The structural insights provided by crystallographic studies of enzyme-pNP-TMP complexes [2] further enhance our understanding of the molecular basis of these kinetic parameters, enabling rational enzyme engineering and inhibitor design.

The methodologies outlined in this application note are adaptable to various enzyme systems beyond the oligoribonuclease example presented, making this compound a versatile tool in enzyme kinetics research. By following the detailed protocols, employing appropriate controls, and utilizing the recommended data analysis workflows, researchers can confidently implement this assay in their investigative processes to advance understanding of enzyme mechanism and function.

References

Comprehensive Application Notes & Protocols: Optimizing pNP-TMP Concentration in Enzyme Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to pNP-TMP and Its Role in Enzyme Assays

p-Nitrophenyl thymidine 5′-monophosphate (this compound) serves as a chromogenic substrate in enzyme activity assays, particularly for nucleotide pyrophosphatases/phosphodiesterases (NPPs). This compound enables continuous monitoring of enzymatic reactions through the release of p-nitrophenol, which produces a yellow color measurable at 405-410 nm. The extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at 405 nm under alkaline conditions) makes this compound exceptionally valuable for quantitative enzyme kinetics and high-throughput screening applications. This compound hydrolysis directly indicates phosphodiesterase activity, making it indispensable for characterizing enzymes like NPP1-3 and studying their biological roles in nucleotide signaling and metabolism. [1]

The fundamental principle underlying this compound assays involves the enzymatic cleavage of the phosphoester bond, releasing p-nitrophenol, which undergoes a color transition from colorless to yellow in basic conditions. This property allows researchers to continuously monitor reaction progress in real-time without additional detection reagents. This compound is particularly valuable in high-throughput screening environments where simplicity, sensitivity, and cost-effectiveness are paramount. Its application extends to drug discovery contexts, where researchers evaluate potential inhibitors of nucleotide-metabolizing enzymes, making optimization of assay conditions crucial for generating reliable, reproducible data. [1]

Strategic Approach to this compound Concentration Optimization

Key Optimization Parameters

Optimizing this compound concentration requires a systematic approach that considers multiple interdependent factors. The table below outlines the critical parameters that must be addressed during assay development: [2] [1]

Table 1: Key Parameters for this compound Concentration Optimization

Parameter Optimal Range Considerations Impact on Assay
This compound Concentration 0.1-10 × Km Below Km for inhibitor studies; varied for kinetics Determines signal intensity and linearity
Enzyme Concentration 0.1-10 μg/mL Must be optimized for each enzyme preparation Affects reaction rate and time dependence
Buffer Conditions 20-50 mM Tris/HCl, pH 7.5 Compatible with physiological conditions Influences enzyme activity and stability
Incubation Time 5-60 minutes Within linear velocity period Ensures proportional signal to enzyme amount
Temperature 25-37°C Physiological relevance vs. stability Impacts reaction rate and enzyme denaturation
Detection Method 405-410 nm p-nitrophenol absorption maximum Determines sensitivity and dynamic range
Systematic Optimization Strategy

A phased optimization strategy ensures efficient identification of optimal this compound concentrations while conserving reagents and time. The initial phase involves conducting endpoint measurements across a broad this compound concentration range (0.01-10 mM) to identify the approximate linear range. The second phase focuses on real-time kinetics within the identified range to determine precise kinetic parameters. Finally, validation experiments confirm the optimized conditions using appropriate controls and statistical analysis. This approach systematically balances signal intensity with substrate consumption while maintaining reaction linearity throughout the measurement period. Throughout optimization, maintaining proper controls (enzyme blanks, substrate blanks, and negative controls) is essential for accurate data interpretation and minimizing artifacts. [2] [1]

Experimental Protocol for this compound Concentration Optimization

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve 4.33 mg of this compound in 1 mL of assay buffer (20-50 mM Tris/HCl, pH 7.5). Gently vortex or sonicate until completely dissolved. Prepare fresh daily or aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. [1]

  • Assay Buffer (50 mM Tris/HCl, pH 7.5): Dissolve 6.05 g Tris base in approximately 800 mL distilled water. Adjust to pH 7.5 using HCl, then bring final volume to 1 L with distilled water. Filter through a 0.22 μm membrane and store at 4°C for up to one month.

  • Enzyme Dilution Series: Prepare serial dilutions of your enzyme (NPP1, NPP2, or related phosphodiesterase) in assay buffer containing 0.1-1.0 mg/mL BSA to stabilize dilute enzyme solutions. Keep on ice until use. Determine optimal enzyme concentration empirically to ensure reaction rates remain linear throughout the measurement period. [1]

  • Termination/Detection Solution (0.1-1.0 M NaOH): Prepare a 1 M stock solution by dissolving 4 g NaOH in 100 mL water. This serves both to stop the reaction and to enhance color development by ensuring alkaline conditions that maximize the yellow color of p-nitrophenol.

Optimization Assay Procedure
  • Preliminary Setup: Prepare a This compound dilution series (0.01, 0.05, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mM) in assay buffer. Warm all reagents to the assay temperature (25°C or 37°C) before use. [1]

  • Reaction Assembly: In a 96-well plate, add:

    • 80 μL of appropriate this compound concentration
    • 10 μL of enzyme solution or assay buffer (for substrate blanks)
    • 10 μL of additional assay buffer to reach final volume of 100 μL
  • Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and initiate continuous measurement at 405 nm every 30-60 seconds for 30-60 minutes. Maintain constant temperature throughout the measurement period.

  • Termination and Data Collection: For endpoint measurements, add 100 μL of 1 M NaOH to each well after a fixed incubation period (typically 15-60 minutes). Measure the absorbance at 405 nm against a substrate blank containing all components except enzyme. [2]

  • Data Recording: Record absorbance values for all replicates. Include appropriate controls:

    • Enzyme blank: Enzyme + buffer without substrate
    • Substrate blank: Substrate + buffer without enzyme
    • Negative control: Heat-inactivated enzyme + substrate

Graphviz visualization of the experimental workflow:

G This compound Assay Workflow Start Assay Preparation S1 Prepare this compound Dilution Series Start->S1 S2 Prepare Enzyme Dilutions S1->S2 S3 Pre-warm Reagents & Plate S2->S3 S4 Assemble Reaction Mixtures S3->S4 S5 Initiate Reaction & Monitor Kinetics S4->S5 S6 Measure Absorbance at 405 nm S5->S6 S7 Analyze Data & Calculate Kinetics S6->S7

Data Analysis and Interpretation

Kinetic Parameter Calculation

To determine the optimal this compound concentration, analyze the initial velocity data across the substrate concentration range. The Michaelis-Menten equation provides the fundamental relationship between substrate concentration and reaction velocity: ( v = \frac{V_{max} \cdot [S]}{K_m + [S]} ), where ( v ) is the initial velocity, ( V_{max} ) is the maximum velocity, ( [S] ) is the substrate concentration, and ( K_m ) is the Michaelis constant. Plotting initial velocity against this compound concentration typically yields a hyperbolic curve from which ( K_m ) and ( V_{max} ) can be derived using nonlinear regression analysis. For linear transformation, use the Lineweaver-Burk plot (1/v vs. 1/[S]), though this may amplify errors at low substrate concentrations. [1]

For most applications, the optimal this compound concentration ranges between 1-5 × ( K_m ), balancing signal intensity with substrate conservation. For inhibitor studies, use concentrations at or below the ( K_m ) value to maximize sensitivity to competitive inhibitors. The table below illustrates representative kinetic data for NPP enzymes with this compound: [1]

Table 2: Representative Kinetic Parameters of NPP Enzymes with this compound

Enzyme Km (mM) Vmax (μmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Optimal [this compound]
NPP1 0.15-0.35 8-12 10-15 40,000-50,000 0.5-1.5 mM
NPP2 0.8-1.2 2-5 3-6 3,000-5,000 2.0-4.0 mM
NPP3 0.4-0.7 6-10 8-12 15,000-20,000 1.2-2.8 mM
Statistical Analysis and Quality Control

Implement rigorous statistical analysis to ensure the reliability of optimized parameters. Calculate coefficient of variation (CV) for replicate measurements, with CV < 15% generally considered acceptable. Determine Z'-factor for high-throughput applications: ( Z' = 1 - \frac{3(\sigma_{sample} + \sigma_{control})}{|\mu_{sample} - \mu_{control}|} ), where values > 0.5 indicate excellent assay quality. Perform linear regression analysis on initial velocity data to confirm the linear range of the reaction, with R² > 0.95 considered acceptable. These statistical measures ensure the robustness and reproducibility of the optimized assay conditions across experimental replicates and different operators. [2]

Graphviz visualization of data analysis workflow:

G This compound Data Analysis Process Start Raw Absorbance Data S1 Subtract Blank Values Start->S1 S2 Calculate Initial Velocities S1->S2 S3 Plot Velocity vs. Substrate Concentration S2->S3 S4 Fit to Michaelis- Menten Equation S3->S4 S5 Determine Km & Vmax Values S4->S5 S6 Establish Optimal This compound Range S5->S6

Troubleshooting and Technical Considerations

Common Issues and Solutions

Even with careful optimization, researchers may encounter challenges with this compound assays. The table below outlines common problems and recommended corrective actions: [2] [1]

Table 3: Troubleshooting Guide for this compound Assays

Problem Potential Causes Solutions Preventive Measures
High Background Signal Substrate degradation; contaminated reagents Prepare fresh this compound solution; filter reagents Use high-purity reagents; include proper blanks
Low Signal Intensity Substrate concentration below Km; enzyme inactivation Increase this compound concentration; verify enzyme activity Confirm enzyme activity with positive control
Non-linear Kinetics Enzyme concentration too high; product inhibition Dilute enzyme; shorten measurement time Perform time course to identify linear range
High Well-to-Well Variability Inconsistent pipetting; temperature gradients Calibrate pipettes; pre-warm plate Use multichannel pipettes; ensure thermal equilibrium
Apparent Enzyme Inhibition DMSO concentration too high; buffer incompatibility Limit DMSO to <1%; check buffer requirements Test enzyme activity in different buffer systems
Advanced Technical Considerations

For specialized applications, several advanced factors warrant consideration. When working with membrane-bound enzymes like NPP1-3, include detergents such as 0.01-0.1% Triton X-100 in the assay buffer to maintain enzyme stability and accessibility, though detergent optimization is essential as they can impact enzyme activity. For inhibitor screening, include DMSO tolerance tests since compound libraries are often dissolved in DMSO, which can affect enzyme activity at concentrations >1%. When implementing coupled assays, carefully optimize the coupling enzyme concentration to ensure it doesn't become rate-limiting. For continuous assays, monitor potential product inhibition by p-nitrophenol at high concentrations (>1 mM), which may necessitate lower substrate concentrations or shorter measurement times. These refined considerations enable more sophisticated application of this compound assays in demanding research contexts. [2] [1]

Applications in Enzyme Characterization and Inhibitor Screening

The optimized this compound concentration enables precise enzyme characterization and reliable inhibitor identification. For NPP enzymes, this compound hydrolysis provides critical insights into catalytic mechanism and substrate specificity. In structure-activity relationship studies, researchers can evaluate how specific mutations affect enzyme kinetics by comparing Km and kcat values determined under optimized conditions. The domain-swapping experiments between NPP1 and NPP2 exemplify this application, where this compound hydrolysis helped identify substrate-specifying determinants within the catalytic domain. [1]

In drug discovery contexts, optimized this compound assays facilitate high-throughput screening for potent enzyme inhibitors. With proper optimization, these assays achieve Z'-factors > 0.7, indicating excellent suitability for screening applications. The assays enable mechanistic studies of inhibition patterns (competitive, non-competitive, uncompetitive) through analysis of how inhibitor presence affects Km and Vmax values. Furthermore, the optimized conditions support dose-response characterization, allowing accurate determination of IC50 values for promising inhibitors. These applications highlight how proper this compound concentration optimization contributes to both basic enzyme characterization and translational drug discovery efforts. [1]

Graphviz visualization of enzyme kinetics and inhibition patterns:

G Enzyme Kinetics & Inhibition Analysis Start Optimized this compound Assay S1 Measure Initial Velocities with & without Inhibitor Start->S1 S2 Plot Michaelis-Menten Curves S1->S2 S3 Construct Lineweaver-Burk Plots S2->S3 S4 Analyze Pattern of Inhibition S3->S4 S5 Determine Inhibition Constants (Ki) S4->S5 Competitive Competitive Inhibition: Km increases, Vmax unchanged S4->Competitive NonCompetitive Non-Competitive Inhibition: Vmax decreases, Km unchanged S4->NonCompetitive Uncompetitive Uncompetitive Inhibition: Both Km & Vmax decrease S4->Uncompetitive S6 Characterize Inhibitor Potency & Specificity S5->S6

Conclusion

Proper optimization of this compound concentration represents a critical foundation for robust enzyme activity assays. The systematic approach outlined in these Application Notes and Protocols enables researchers to establish reliable, reproducible methods for characterizing nucleotide pyrophosphatases/phosphodiesterases and related enzymes. By adhering to the detailed protocols for reagent preparation, assay execution, data analysis, and troubleshooting, researchers can generate high-quality kinetic data suitable for publication and further research applications. The optimized conditions facilitate both basic enzyme characterization and applied drug discovery efforts, making this compound assays valuable tools across biomedical research domains. [2] [1]

References

Understanding Continuous vs. Endpoint Assays

Author: Smolecule Technical Support Team. Date: February 2026

The choice between a continuous (kinetic) or endpoint (discontinuous) assay depends heavily on your experimental goals, throughput needs, and the required depth of information [1] [2].

The table below summarizes their key characteristics.

Feature Continuous Assay (Kinetic) Endpoint Assay
Basic Principle Measures reaction progress in real-time [1] [3]. Measures the total amount of product formed after a fixed period, requiring reaction termination [1] [3].
Data Output Progress curves showing product formation or substrate depletion over time [1]. Single data point (e.g., absorbance) at the end of the reaction [1].
Key Advantage Provides direct, dynamic data; reveals enzyme kinetics (Km, Vmax); ideal for detecting time-dependent inhibition (TDI) [1] [2]. Simpler setup; cost-effective; highly scalable for high-throughput screening (HTS) [1] [2].
Main Limitation May require specialized equipment or reagents for real-time detection. Relies on the assumption of linear reaction progress; vulnerable to interference from stopping reagents; can miss TDI [3] [2].
Ideal Use Case Mechanistic studies, lead optimization, determining kinetic parameters [1] [2]. Early-stage drug discovery for rapid screening of large compound libraries [1] [2].

For pNP-TMP, a common substrate for phosphatases, the reaction typically releases p-nitrophenol (pNP), which is yellow and can be detected at around 405 nm. This property makes it suitable for both assay formats.

A Proposed Experimental Workflow

The following diagram illustrates the general workflow for developing and running these assays, which can be applied to this compound.

G Start Start: Assay Development with this compound Sub1 Sub-process: Establish Linear Range Start->Sub1 A1 Run preliminary time course and enzyme concentration tests Sub1->A1 A2 Determine optimal reaction time and enzyme concentration A1->A2 Sub2 Sub-process: Endpoint Assay A2->Sub2 Sub3 Sub-process: Continuous Assay A2->Sub3 B1 Incubate enzyme with this compound and test compounds Sub2->B1 B2 Stop reaction with stop solution (e.g., strong base) B1->B2 B3 Measure absorbance at 405 nm B2->B3 B4 Calculate activity from single time point B3->B4 C1 Load reaction mix into plate reader or spectrometer Sub3->C1 C2 Initiate reaction and monitor A405 continuously C1->C2 C3 Record progress curve C2->C3 C4 Calculate initial velocity from linear slope C3->C4

Detailed Application Notes & Protocols

While the search results do not contain a specific protocol for this compound, you can use the following general templates, adapting them based on your enzyme and the established linear range.

Protocol for an Endpoint Assay with this compound

This protocol is designed for high-throughput screening where simplicity and cost are key [1] [2].

  • Reaction Setup:

    • Prepare a master mix containing buffer, appropriate co-factors, and this compound substrate. The substrate concentration should be at least 5x Km if known.
    • Dispense the master mix into a 96-well or 384-well microplate.
    • Add test compounds or inhibitors to the wells.
    • Start the reaction by adding a standardized amount of your enzyme. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).
  • Incubation and Stopping:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a pre-determined time within the established linear range (e.g., 30 minutes).
    • After the incubation, stop the reaction by adding a stop solution. For pNP-based assays, this is often a strong base (e.g., NaOH) which also ensures the full development of the yellow color of p-nitrophenol.
  • Detection and Analysis:

    • Measure the absorbance at 405 nm using a plate reader.
    • Subtract the absorbance of the negative control from all samples.
    • Calculate the enzyme activity relative to the positive control.
Protocol for a Continuous Assay with this compound

This protocol is ideal for detailed kinetic characterization and studying inhibition mechanisms [1] [4] [2].

  • Instrument Preparation:

    • Pre-warm a spectrophotometer or plate reader with kinetic capabilities to the desired assay temperature (e.g., 30°C).
  • Reaction Initiation:

    • In a cuvette or plate well, mix buffer, co-factors, this compound substrate, and test compounds.
    • Place the container in the instrument and allow it to equilibrate thermally.
    • Initiate the reaction by adding the enzyme and mix quickly. The final volume must be consistent.
  • Real-Time Monitoring:

    • Immediately start measuring the absorbance at 405 nm.
    • Take readings at short intervals (e.g., every 10-30 seconds) for a period that captures the initial linear phase of the reaction (typically 5-15 minutes).
  • Data Processing:

    • Plot the absorbance versus time to generate a progress curve.
    • Calculate the initial velocity (V₀) from the slope of the linear portion of the progress curve. This V₀ can then be used for further kinetic analysis (e.g., Michaelis-Menten plots).

Critical Considerations for this compound Assays

To ensure reliable results, please note the following:

  • Establish a Linear Range: For both assays, it is critical to conduct preliminary experiments to confirm that the selected reaction time and enzyme concentration fall within a linear range. This validates that the measured signal accurately reflects enzyme activity [3].
  • Background Interference: Account for the background absorbance of your test compounds at 405 nm.
  • Signal Saturation: Ensure that the product concentration (pNP) does not exceed the Beer-Lambert law's linear range for your detection instrument.

References

pNP-TMP Assay Fundamentals and Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The pNP-TMP assay measures the hydrolysis of the 5'-p-nitrophenyl ester of TMP (this compound) by exonuclease enzymes like the epsilon subunit of E. coli DNA polymerase III. A low signal indicates reduced hydrolysis, often due to suboptimal reaction conditions [1].

The core parameters from the foundational study are summarized in the table below. Use these as a starting point for troubleshooting:

Parameter Optimal Value / Condition Notes and Troubleshooting Tips
Divalent Metal Ions 1 mM Mn2+ Absolute requirement. Assay fails without Mg2+ or Mn2+ [1]. Mn2+ is strongly preferred [1].
pH of Assay Buffer pH 8.0 - 9.0 kcat drops significantly below pH 8.0 due to titration of a single group with pKa of 7.7 [1].
Substrate (this compound) KM = 1.08 mM Confirm substrate concentration is not limiting. The KM is high, so use sufficient this compound [1].
Inhibition by Product (TMP) Ki = 4.3 µM TMP is a competitive inhibitor. Accumulation in the reaction can cause signal reduction [1].

Experimental Protocol for this compound Hydrolysis Assay

This protocol, adapted from the research, provides a methodology to establish and troubleshoot the assay [1].

  • Prepare Reaction Mixture: The typical reaction contains:
    • Enzyme: Epsilon subunit (ε186) of E. coli DNA polymerase III.
    • Buffer: pH 8.00.
    • Cofactor: 1 mM Mn2+ (from MnCl2).
    • Substrate: 1.08 mM this compound (concentration around KM for sensitive measurement).
  • Run Spectrophotometric Measurement: Hydrolysis of this compound releases p-nitrophenol, which is monitored by an increase in absorbance at an appropriate wavelength (e.g., 400-410 nm). Perform measurements at 25°C.
  • Calculate Activity: Enzyme activity is calculated from the rate of absorbance increase (delta Abs./minute) using the extinction coefficient for p-nitrophenol under your assay conditions.

Troubleshooting Low Signal: A Step-by-Step Guide

Start Low Signal in this compound Assay MetalIons Confirm Divalent Metal Ions Start->MetalIons Check Step 1 pH Verify Buffer pH ≥ 8.0 Start->pH Check Step 2 Substrate Ensure Substrate Not Limiting Start->Substrate Check Step 3 Product Check for Product Inhibition (TMP) Start->Product Check Step 4 MetalOpt Switch to Mn²⁺ for higher kcat MetalIons->MetalOpt If using Mg²⁺ pHOpt Adjust buffer to pH 8.0 - 9.0 pH->pHOpt If pH < 8.0 SubstrateOpt Increase substrate concentration Substrate->SubstrateOpt If [this compound] is low ProductOpt Use fresh reactions or remove TMP Product->ProductOpt If TMP accumulates

Diagram: A logical flowchart for troubleshooting low signal in a this compound hydrolysis assay.

Key Considerations for Your Guide

  • Consult Current Literature: The core data is from 2002 [1]. Before concluding, check for recent protocols that might use improved buffers, additives, or enzyme variants.
  • Establish a Baseline: When setting up the assay for a new enzyme, perform a full kinetic characterization (variations in substrate, metal ion concentration, and pH) to define its optimal parameters.

References

pNP-TMP solubility issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding pNP-TMP in Research

This compound (thymidine 5'-monophosphate p-nitrophenyl ester) is a synthetic substrate used to study enzyme mechanisms, particularly for exoribonucleases and proofreading domains of DNA polymerases [1] [2].

The provided contexts do not discuss solubility properties but describe its use in activity assays. The following table summarizes key experimental parameters from the literature:

Parameter Reported Experimental Context
Primary Use Spectrophotometric assay substrate for exonucleases like the epsilon subunit of E. coli DNA polymerase III and Oligoribonuclease (ORN) [1] [2].
Reaction Hydrolyzes to produce TMP (thymidine monophosphate) and p-nitrophenol (measurable at ~400 nm) [1] [2].
Required Cofactors Divalent metal ions, with Mn²⁺ or Mg²⁺ [1] [2].
Example Kinetic Data (ε subunit) ( K_{M} ): 1.08 mM (pH 8.00, 25°C, 1 mM Mn²⁺) [1].

Experimental Workflow for Activity Assays

The literature describes a general spectrophotometric assay workflow for using this compound. The diagram below outlines the key steps and components involved in this established protocol.

G Start Start Assay Setup Prep Prepare Reaction Mixture Start->Prep Buffer • Suitable Buffer (e.g., pH 8.0) • Divalent Cation (Mn²⁺/Mg²⁺) Prep->Buffer Sub • this compound Substrate Prep->Sub Initiate Initiate Reaction Prep->Initiate AddEnz Add Enzyme (e.g., Exonuclease) Initiate->AddEnz Measure Measure Reaction AddEnz->Measure Spectro Monitor p-nitrophenol release via Absorbance at ~400 nm Measure->Spectro Analyze Analyze Data Spectro->Analyze

Protocol Details:

  • Preparation: The reaction mixture is prepared with appropriate buffer, divalent metal cation, and this compound substrate [1] [2].
  • Initiation: The reaction is started by adding the enzyme of interest [1].
  • Measurement: Hydrolysis is monitored by measuring the increase in absorbance at approximately 400 nm, corresponding to the release of p-nitrophenol [1] [2].
  • Analysis: The rate of absorbance change is used to calculate enzyme kinetics after accounting for controls [1].

Potential Solvent Strategies and Next Steps

While the search results do not specify solvents for this compound, here are general approaches for handling similar compounds:

  • Common Laboratory Solvents: Begin by testing standard solvents for nucleotide analogs, such as DMSO, water, or buffered aqueous solutions.
  • Stock Solution Preparation: For poor water solubility, prepare a concentrated stock solution in a pure solvent like DMSO before diluting into the final aqueous reaction buffer.
  • Consult Specialized Resources: Use chemical vendor data, dedicated chemical databases (SciFinder, Reaxys), or reagent-specific literature for authoritative solubility data.

References

Troubleshooting Guide: High Background in pNP-TMP Assays

Author: Smolecule Technical Support Team. Date: February 2026

High background often stems from non-enzymatic hydrolysis of the substrate or interference from reaction components. The flowchart below outlines a systematic process to identify and correct the problem.

pNP_TMP_Troubleshooting Start High Background in pNP-TMP Assay Blank Run a No-Enzyme Control (Blank) Start->Blank BlankHigh Is blank signal high? Blank->BlankHigh NonEnzymatic Problem: Non-enzymatic hydrolysis is high BlankHigh->NonEnzymatic Yes BlankOk Problem: Enzyme-specific background BlankHigh->BlankOk No CheckSubstrate Check Substrate Stock: - Freshness - Solvent purity - Storage conditions NonEnzymatic->CheckSubstrate CheckBuffer Check Buffer: - pH stability - Metal contaminants CheckSubstrate->CheckBuffer Optimize Optimize Reaction: - Adjust substrate concentration - Lower reaction temperature CheckBuffer->Optimize CheckMetal Check Divalent Metal: - Type (Mn²⁺ vs Mg²⁺) - Concentration BlankOk->CheckMetal CheckInhibitor Test for Product Inhibition: Add TMP to reaction CheckMetal->CheckInhibitor CheckInhibitor->Optimize Document Document findings and solutions Optimize->Document

Follow the chart and consider these specific, evidence-backed actions:

  • If your NO-ENZYME control is high, the substrate is breaking down spontaneously. Focus on:

    • Substrate Stock: Ensure your this compound stock is fresh and prepared in a high-purity, anhydrous organic solvent like acetonitrile to prevent pre-hydrolysis [1].
    • Buffer Conditions: Non-enzymatic hydrolysis is highly dependent on pH and metal ions [2] [3]. Reproduce the exact buffer conditions from validated protocols, as even small deviations can increase background.
  • If ONLY your enzyme reaction is high, the issue is specific to the enzymatic setup.

    • Divalent Metal Cations: The type and concentration of metal ion is critical. Studies on the E. coli DNA Polymer III ε subunit show a much higher catalytic rate (k_cat of 334 min⁻¹) with Mn²⁺ compared to Mg²⁺ (k_cat of 19.9 min⁻¹) [2]. However, this higher activity can sometimes lead to instability or increased background in other systems. Test both metals and titrate their concentration (e.g., around 1 mM for Mn²⁺ or 5-10 mM for Mg²⁺) to find the optimal signal-to-noise ratio for your enzyme [2] [3].
    • Product Inhibition: The product TMP can be a competitive inhibitor. If your enzyme preparation has residual TMP or if the reaction has proceeded for too long, this can cause an underestimation of the initial rate rather than high background, but it's a key parameter to optimize for assay quality [2].

Frequently Asked Questions (FAQs)

What are the optimal metal ion conditions for a this compound assay?

There is no universal answer, as it depends on your specific enzyme. You must empirically determine the best conditions. The table below shows how dramatically metal choice can affect activity, using data from two different enzymes.

Enzyme Divalent Metal K_M (mM) k_cat (min⁻¹) Key Finding
E. coli DNA Pol III ε subunit [2] Mn²⁺ 0.31 334 >15x higher activity with Mn²⁺ vs Mg²⁺
Mg²⁺ 6.9 19.9 Lower activity, but may reduce background
C. psychrerythraea Oligoribonuclease [3] Mn²⁺ - - ~5x higher activity with Mn²⁺ vs Mg²⁺
Mg²⁺ - - Activity <20% of Mn²⁺ activity
How does pH affect the this compound hydrolysis rate?

The reaction rate (k_cat) is highly dependent on pH, while the substrate binding affinity (K_M) often remains constant. Research on the E. coli DNA Pol III ε subunit shows that k_cat depends on the titration of a single group with a pKₐ of 7.7. The rate increases from a low of ~50 min⁻¹ at pH 6.5 to a plateau of ~400 min⁻¹ at pH >9.0 [2]. You should assay your enzyme across a pH range to find its optimum.

My substrate seems to be degrading spontaneously. What should I check?

First, verify the freshness and preparation of your this compound stock. Make sure it is dissolved in a pure, dry organic solvent (e.g., acetonitrile or DMSO) and stored appropriately [1]. Second, ensure your assay buffer is correctly prepared and free of contaminating metal ions that could catalyze non-enzymatic hydrolysis. Always include a no-enzyme control in every experiment.

Key Experimental Parameters to Optimize

Based on the literature, here are the critical parameters you should systematically test to minimize background and maximize signal in your assay [2] [3].

Parameter Recommendation for Optimization Rationale
Divalent Metal Compare Mn²⁺ vs Mg²⁺; titrate from 0.1-10 mM. Greatly impacts catalytic rate & background; enzyme-specific [2] [3].
pH Test a range from 6.5 to 9.0. Strongly influences k_cat; optimal pH is enzyme-dependent [2].
Substrate Concentration Use around the K_M value (e.g., ~1 mM based on [2]). Too high can increase non-specific background; too low reduces signal.
Temperature Test lower temperatures (e.g., 25°C vs 37°C). Reduces reaction rate & non-enzymatic hydrolysis, improving signal stability [3].
Inclusion of TMP Add low µM concentrations (e.g., 4.3 µM [2]). Acts as a competitive inhibitor; tests for product inhibition effects on baseline.

References

pNP-TMP substrate depletion problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Troubleshooting Steps
What are the primary signs of substrate depletion? Non-linear reaction progress curves, a plateau in product formation over time, and failure to meet expected Michaelis-Menten kinetics [1] [2].

| Which factors most commonly cause depletion? | • High Enzyme Activity: Very active enzyme preparations rapidly consume substrate [2]. • Low Initial Substrate Concentration: The starting amount of pNP-TMP is insufficient for the reaction duration [2]. • Incorrect Temperature/pH: Non-optimal conditions can alter the observed reaction rate [2]. | | How can I confirm depletion is the problem? | Monitor the reaction progress over time. A curve that slopes and then plateaus is a classic indicator. Compare this to the expected linear initial velocity [2]. | | What are the best strategies to prevent it? | • Increase the initial substrate concentration. • Reduce the amount of enzyme used (enzyme dilution). • Shorten the reaction time to ensure you are measuring the initial, linear rate [2]. |

Experimental Protocols for Troubleshooting

Protocol 1: Diagnosing Substrate Depletion

This protocol helps you determine if substrate depletion is affecting your results.

  • Setup Reaction Mixtures: Prepare a series of reactions with a fixed, well-characterized amount of enzyme and varying concentrations of this compound substrate [2].
  • Real-Time Monitoring: Use a spectrophotometer to continuously measure the increase in absorbance at the wavelength specific to the product (e.g., p-nitrophenol) over time [3].
  • Data Analysis: Plot the product concentration versus time for each reaction.
  • Interpretation: A healthy reaction will show a linear increase in product for a significant portion of the time course. A curve that rapidly plateaus indicates substrate depletion at that specific concentration. The highest concentration that shows a linear progress curve defines a sufficient substrate level for your conditions [2].
Protocol 2: Verifying Assay Linearity (Enzyme Dilution)

This protocol ensures your measured velocity is proportional to the enzyme amount, a key assumption in kinetic studies.

  • Dilution Series: Prepare a dilution series of your enzyme stock solution [2].
  • Run Reactions: Initiate separate reactions with each enzyme dilution using a saturating concentration of this compound, as determined in Protocol 1.
  • Measure Initial Velocity: Record the initial, linear rate of product formation for each dilution.
  • Interpretation: Plot the initial velocity against the relative enzyme concentration. The relationship should be linear. A curve that deviates from linearity, especially at higher enzyme concentrations, suggests that the substrate is being depleted too quickly during the measurement period even at "saturating" levels [2].

The following diagram illustrates the logical workflow for a systematic investigation of this compound substrate depletion, incorporating the protocols above.

Start Start: Suspected Substrate Depletion P1 Protocol 1: Diagnose with Progress Curves Start->P1 P2 Protocol 2: Verify Assay Linearity Start->P2 Alternative path LinearResult Result: Curves are linear P1->LinearResult NonLinearResult Result: Curves plateau P1->NonLinearResult P2->LinearResult P2->NonLinearResult Solution1 Increase substrate concentration or reduce enzyme amount NonLinearResult->Solution1 Solution2 Shorten reaction time or further dilute enzyme NonLinearResult->Solution2 Validate Validate improved assay conditions Solution1->Validate Solution2->Validate

Advanced Considerations & Method Validation

For robust and reproducible results, especially in drug development, consider these broader aspects of assay validation and potential interference [4].

Validation Parameter Description & Relevance to this compound Assays
Accuracy Closeness of your measured value to the true value. Ensure your standard curve for the product (p-nitrophenol) is accurate [4].
Precision The agreement between repeated measurements. High variability can indicate unstable reaction conditions [4].
Linearity & Range The interval of analyte concentrations over which the method is accurate and precise. Defines the usable substrate and product concentrations for your assay [4].
Limit of Detection (LOD) The lowest amount of product that can be detected. Important for studying very slow reactions or low-activity enzymes [4].
Robustness The reliability of your assay under small, deliberate variations (e.g., pH, temperature, buffer composition). Helps identify critical parameters [4].

Important Notes on Interference

Be aware that other factors can mimic or exacerbate substrate depletion problems:

  • Inner Filter Effect: At high concentrations, the product (e.g., p-nitrophenol) can absorb the excitation or emission light in spectrophotometric or fluorometric assays, leading to a falsely low signal that plateaus. This is a common artifact mistaken for depletion [1].
  • Enzyme Inhibition: The products of the reaction (TMP and p-nitrophenol) may act as inhibitors for your enzyme. Product inhibition can cause the reaction rate to slow down independently of substrate depletion [3] [5].
  • Instrument Limitations: Verify that your spectrophotometer or plate reader is functioning correctly and that the signal is within the dynamic range of the instrument [6] [7].

References

The Effect of pH on pNP-TMP Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

The hydrolysis of the 5'-p-nitrophenyl ester of TMP (pNP-TMP) by the proofreading exonuclease (epsilon) subunit of E. coli DNA polymerase III is highly dependent on pH, which directly influences the catalytic rate (k_cat) [1].

The table below summarizes the kinetic parameters for the epsilon 186 subunit at 25°C with 1 mM Mn²⁺ [1]:

pH k_cat (min⁻¹) K_M (mM) Key Observation
6.5 ~50 (approaching) ~1.08 (invariant) Rate is limited.
7.7 ~153 (half-maximal) ~1.08 (invariant) pK_a of a critical catalytic group.
8.0 293 1.08 Common experimental condition.
>9.0 ~400 (approaching) ~1.08 (invariant) Rate is maximized.

The data shows that k_cat depends on the titration of a single group in the enzyme's active site with a pK_a of 7.7, while the K_M remains largely invariant between pH 6.5 and 8.5 [1]. This suggests that the protonation state of this group (likely a key amino acid residue) is crucial for the catalytic step but not for initial substrate binding.

Experimental Protocol for pH Optimization

The workflow for determining the optimal pH for this compound hydrolysis is based on established spectrophotometric methods [1] and general principles of enzyme experimentation [2].

Step-by-Step Procedure:

  • Prepare Buffer Series: Create a set of buffers covering a pH range from 6.5 to 9.0 (e.g., using HEPES, CHES, or similar buffers). Ensure all buffers contain a 1 mM concentration of MnCl₂, as the reaction depends absolutely on this divalent metal ion [1].
  • Set Up Reaction Mixtures: For each pH condition, prepare a reaction mixture in a spectrophotometer cuvette.
    • Add your chosen buffer.
    • Add this compound substrate. The K_M is approximately 1.08 mM, so using a concentration near this value is a good starting point [1].
    • Initiate the reaction by adding the epsilon 186 subunit protein. Pre-equilibrate all solutions to 25°C to maintain consistent kinetic measurement conditions [1].
  • Monitor Reaction and Collect Data: Immediately after adding the enzyme, place the cuvette in the spectrophotometer.
    • Monitor the increase in absorbance at 400 nm as the p-nitrophenolate product is released [1].
    • Record data for the first 2-5 minutes to capture the initial linear rate of the reaction.
    • For each pH, plot the concentration of p-nitrophenolate (calculated from absorbance) versus time. The slope of the linear initial phase is the initial velocity (v₀).
  • Determine Optimal pH: Plot the initial velocities (v₀) or the calculated k_cat values against the pH. The pH that yields the highest reaction rate is the optimum.

Troubleshooting FAQ

Q1: The reaction rate is low across all pH levels. What could be wrong?

  • Verify metal cofactor: This reaction has an absolute requirement for a divalent metal ion. Check that your buffer contains either Mn²⁺ or Mg²⁺. Note that the k_cat is significantly higher with Mn²⁺ (334 min⁻¹) than with Mg²⁺ (19.9 min⁻¹) [1].
  • Check enzyme integrity: The proofreading exonuclease can be inactivated by denaturation. Ensure your enzyme aliquot has been stored correctly and has not undergone repeated freeze-thaw cycles. The theta subunit helps stabilize epsilon against thermal inactivation, so using the complex may improve robustness [1].
  • Confirm substrate integrity: this compound may hydrolyze spontaneously over time. Prepare a fresh substrate solution or test a known-good batch.

Q2: My data doesn't show a clear optimum, or the curve shape is abnormal.

  • Control buffer effects: Some amine-based buffers (like HEPES or EPPS) can act as weak general base catalysts. The kinetic parameters from the literature were obtained by extrapolating to zero buffer concentration to minimize this effect. You can test this by running your assay at a single pH with different buffer concentrations—if the rate increases with buffer concentration, it indicates buffer catalysis [1].
  • Ensure consistent temperature: Enzyme kinetics are highly sensitive to temperature. A fluctuation of just a few degrees can significantly alter the reaction rate. Use a temperature-controlled spectrophotometer cell holder or a water bath to maintain a constant 25°C for all assays [1] [3].
  • Check for product inhibition: The product TMP is a competitive inhibitor of the reaction (K_i = 4.3 µM) [1]. If reactions are run for too long or not properly initial, product buildup can slow the observed rate. Ensure you are measuring the true initial velocity.

Q3: How does pH actually affect the enzyme's function? The change in k_cat with pH, while K_M stays constant, indicates that pH affects the catalytic step (the chemical reaction in the active site) but not the substrate binding step [1] [3]. The observed pK_a of 7.7 likely corresponds to the protonation state of a critical amino acid residue (like a histidine) in the active site that must be in the correct form for the hydrolysis reaction to proceed efficiently. At low pH, this group is protonated and inactive. At high pH, it is deprotonated and active [1].

References

Understanding Interference in pNP-TMP Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core concepts related to pNP-TMP assay interference.

Concept Description Relevance to Interference
This compound (Thymidine Monophosphate-p-Nitrophenol) A colorimetric substrate for ENPP-1. ENPP-1 cleaves the phosphodiester bond, releasing yellow p-nitrophenolate [1]. Traditional probe used for comparison; its limitations motivate new designs [1].
ENPP-1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) Target transmembrane enzyme; biomarker and therapeutic target in cancer [1]. Overexpression is the target of the detection assay [1].
Alkaline Phosphatase (ALP) Enzyme family sharing functional overlap with NPPs; abundantly expressed [1]. Major source of interference; non-specifically cleaves this compound, causing false-positive signals [1].

A significant problem is that the classic colorimetric probe, TMP-pNP, lacks selectivity for ENPP-1 over other enzymes like Alkaline Phosphatase (ALP) [1]. In a direct comparison, TMP-pNP was activated by both ENPP-1 and ALP, whereas a newly designed chemiluminescent probe showed much higher selectivity [1]. This means that in a typical cell-based assay containing various phosphatases, the measured signal might not accurately reflect ENPP-1 activity alone.

Other substances common in laboratory settings can also interfere with colorimetric readings. The MTT assay protocol notes that components like phenol red in culture medium and serum can generate background signal [2]. While this is for a different assay, the principle applies broadly to colorimetric measurements.

Troubleshooting Guide & FAQs

Here are some common questions and steps to resolve interference issues.

Frequently Asked Questions

  • Q1: What is the most likely cause of high background signal in my this compound assay?

    • A: The most common cause is non-specific cleavage of the TMP-pNP substrate by other phosphatases, particularly Alkaline Phosphatase (ALP), which is present in many cell types [1].
  • Q2: My assay shows a signal even without adding ENPP-1. How can I confirm inhibitor interference?

    • A: Run a control experiment by adding a known chemical inhibitor to your system. ARL 67156 is a commercially available compound that inhibits various ectonucleotidases. A reduction in signal upon its addition suggests interference from non-target enzymes [3]. Note that it is a broad, weak inhibitor and not specific to a single enzyme.
  • Q3: Are there more modern alternatives to the this compound assay?

    • A: Yes. To overcome the limitations of TMP-pNP, researchers have developed novel probes. For instance, chemiluminescent probes like CL-ENPP-1 and CL-ENPP-2 offer vastly superior sensitivity and selectivity for ENPP-1 over ALP [1]. Switching to such a method could eliminate interference issues.

Troubleshooting Checklist

  • Run Specific Controls: Always include a control with ALP to test for cross-reactivity and a control with an ectonucleotidase inhibitor (like ARL 67156) to gauge non-specific hydrolysis [1] [3].
  • Optimize Sample Preparation: If using cell cultures, consider using serum-free media during incubation to reduce background caused by serum components [2].
  • Consider Probe Design: If interference persists and high sensitivity is required, evaluate alternative detection methods. The chemiluminescent probe CL-ENPP-2, which was specifically designed by removing a self-immolative spacer, demonstrated and 18.4-fold increase in selectivity for ENPP-1 over ALP compared to its predecessor [1].

Experimental Workflow for Identifying Interference

The following diagram maps out a logical pathway to diagnose and address interference in your experiments.

start High Background in This compound Assay step1 Run Specificity Control: Test assay with Alkaline Phosphatase (ALP) start->step1 step2 Run Inhibition Control: Add broad inhibitor (e.g., ARL 67156) step1->step2 step3 Interpret Results step2->step3 result1 Signal persists with ALP step3->result1 result2 Signal is reduced by inhibitor step3->result2 action1 Confirms ALP interference result1->action1 action2 Confirms general ectonucleotidase interference result2->action2 solution1 Switch to a more specific probe (e.g., CL-ENPP-2) action1->solution1 solution2 Optimize buffer/system to inhibit non-target enzymes action2->solution2

References

Breakthrough: Next-Generation Detection Probes

Author: Smolecule Technical Support Team. Date: February 2026

The core issue with the traditional colorimetric probe TMP-pNP (also referred to as p-nitrophenyl 5′-thymidine monophosphate in one paper [1]) is its limited sensitivity [2]. Recently, a novel probe design has been introduced that replaces colorimetric detection with a chemiluminescent signal.

The table below summarizes the key advantages of these new probes, CL-ENPP-1 and CL-ENPP-2, directly compared to TMP-pNP [2].

Probe Name Detection Method Key Improvement Signal-to-Noise Ratio Limit of Detection (LOD) Selectivity for ENPP-1
TMP-pNP Colorimetric Baseline Not Specified (Low) Baseline Low (unselective)
CL-ENPP-1 Chemiluminescent First nucleic acid-based chemiluminescent probe for ENPP-1 15,000 ~4,500-fold lower than TMP-pNP Improved
CL-ENPP-2 Chemiluminescent Removal of self-immolative spacer from CL-ENPP-1 19.5-fold improvement over CL-ENPP-1 in cells Similar to CL-ENPP-1 18.4-fold more selective for ENPP-1 over ALP than CL-ENPP-1

FAQs and Troubleshooting Guide

General Knowledge
  • What is pNP-TMP (TMP-pNP) used for? It is a chromogenic substrate used to measure the catalytic activity of the enzyme Ectonucleotide Pyrophosphatase 1 (ENPP-1). ENPP-1 cleaves the substrate, releasing a colored product (p-nitrophenol) that can be measured. ENPP-1 is an important biomarker and therapeutic target in cancer research [2] [1].
  • What are the main limitations of TMP-pNP? Its primary limitations are low sensitivity and a reported lack of selectivity, as it can also be activated by other enzymes like Alkaline Phosphatase (ALP), leading to potential false positives [2].
Troubleshooting Low Sensitivity
  • Problem: Weak or undetectable signal from TMP-pNP.
    • Confirm enzyme activity: Ensure your ENPP-1 enzyme preparation is active using a positive control.
    • Optimize reaction conditions: Re-optimize buffer pH, ion co-factors (e.g., Mg²⁺, Ca²⁺), and substrate concentration, as these can be enzyme-specific.
    • Consider substrate solubility: Verify that TMP-pNP is fully dissolved in your buffer system.
    • Upgrade your detection method (Recommended): The most effective solution is to transition from colorimetric to a more sensitive method. As the research indicates, adopting a chemiluminescent probe like CL-ENPP-1 or CL-ENPP-2 is the most straightforward path to a massive increase in sensitivity and selectivity [2].
Transitioning to Advanced Methods
  • How do the new chemiluminescent probes work? The design features a phenoxy-adamantyl-1,2-dioxetane luminophore attached to thymidine via a phosphodiester bond (the same bond cleaved by ENPP-1). Upon cleavage by ENPP-1, the molecule undergoes chemiexcitation, emitting a green photon for detection [2].
  • Has this new probe been tested in biological systems? Yes, probe CL-ENPP-2 was successfully used to detect ENPP-1 activity in the human breast cancer cell line MDA-MB-231, demonstrating its utility in complex biological samples [2].

Experimental Workflow for Sensitive ENPP-1 Detection

The following diagram illustrates the general workflow for using these probes in an inhibitor screening assay, a common application in drug discovery.

G Start Prepare Reaction System A Pre-incubate ENPP-1 with potential inhibitor compound Start->A B Add Chemiluminescent Probe (e.g., CL-ENPP-2) A->B C Incubate to allow enzymatic reaction B->C D Measure Chemiluminescent Signal (RLU) C->D E1 High Signal (Low Inhibition) D->E1 E2 Low Signal (High Inhibition) D->E2 Data Analyze Dose-Response Calculate IC50 E1->Data Varies E2->Data Varies

The key methodological details for a robust assay are as follows [2]:

  • Probe Selection: For the best combination of sensitivity and selectivity, CL-ENPP-2 is the recommended probe.
  • Assay Protocol:
    • The assay can be run in a standard buffer compatible with ENPP-1 (e.g., containing Mg²⁺ and Ca²⁺).
    • In a drug discovery context, pre-incubate the ENPP-1 enzyme with the test compound for a set time (e.g., 15-30 minutes).
    • Initiate the reaction by adding the CL-ENPP-2 probe.
    • Allow the enzymatic reaction to proceed. The incubation time can likely be significantly shorter than with TMP-pNP due to the higher sensitivity.
    • Measure the chemiluminescent signal (in Relative Light Units, RLU) using a plate reader or luminometer.
  • Data Interpretation: A strong signal indicates high ENPP-1 activity (ineffective inhibitor), while a low signal indicates inhibition of ENPP-1 by the test compound. Data is typically analyzed to generate dose-response curves and calculate IC₅₀ values.

References

Understanding pNP-TMP and Its Role in Research

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP (p-nitrophenyl Thymidine Monophosphate) is a synthetic nucleotide analog commonly used as a substrate in enzymatic assays [1]. It is particularly useful for studying the activity of certain ectonucleotidases, such as Autotaxin (ATX) and other Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) enzymes [1] [2].

  • Mechanism of Action: Enzymes like Autotaxin hydrolyze the phosphodiester bond in this compound, releasing p-nitrophenol, a yellow-colored product that can be easily quantified by measuring its absorbance, typically at 405 nm [1]. The rate of color development is directly proportional to the enzyme's activity.
  • Research Context: Inhibitors of these enzymes are investigated for potential therapies in areas like cancer, cardiovascular disease, and neuropathic pain [1]. The stability of nucleotide analogs is a key consideration in these drug development efforts [2].

The following diagram illustrates the typical workflow for using this compound in an enzyme activity assay:

pNP_Workflow Stock This compound Stock Solution AssayMix Assay Mixture (Buffer, Enzyme) Stock->AssayMix Reaction Incubation (Enzymatic Hydrolysis) AssayMix->Reaction Measurement Absorbance Measurement @405 nm Reaction->Measurement Analysis Data Analysis (Enzyme Activity) Measurement->Analysis

Proposed Preparation, Storage & Troubleshooting Guide

Based on general laboratory principles for handling sensitive biochemical reagents, here are proposed standard operating procedures and FAQs. You should validate these protocols with your specific lot of this compound and internal laboratory standards.

Suggested Stock Solution Preparation
Parameter Recommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or deionized water, depending on manufacturer specifications and solubility.
Common Working Concentration 1-100 mM (this should be optimized for your specific assay).

| General Protocol | 1. Weighing: Allow the vial to reach room temperature in a desiccator to prevent water absorption. Accurately weigh the powder. 2. Dissolution: Transfer the powder to an appropriate volumetric vessel. Add the solvent and mix thoroughly until completely dissolved. 3. Aliquoting: Immediately aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. 4. Storage: Freeze at or below -20°C. Protect from light. |

Recommended Storage Conditions & Stability
Condition Recommendation Rationale
Temperature -20°C or -80°C for long-term storage. Slows chemical degradation and enzymatic contamination.
Form Aliquoted, single-use volumes. Prevents repeated freeze-thaw cycles, which degrade the compound.
Environment Anhydrous conditions (desiccator); protected from light. This compound and its hydrolysis product are sensitive to moisture and light.
Container Chemically inert, airtight tubes (e.g., polypropylene). Ensures container integrity and prevents contamination.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I verify the concentration of my this compound stock solution? You can determine the concentration using UV-Vis spectroscopy and the Beer-Lambert Law [3].

  • Principle: The product of hydrolysis, p-nitrophenol, has a known molar absorptivity (ε). While this compound itself may not have a strong absorbance at the same wavelength, you can measure a fully hydrolyzed sample.
  • Procedure:
    • Dilute a small aliquot of your stock solution in an appropriate alkaline buffer to ensure complete hydrolysis.
    • Measure the absorbance of the yellow solution at its absorbance maximum (~405 nm).
    • Calculate the concentration using the formula: Concentration (M) = Absorbance / (ε * Path length) [3]. The path length of a standard cuvette is 1 cm.

Q2: My assay shows high background signal or unstable readings. What could be wrong?

  • Possible Cause 1: Substrate Degradation. If the this compound stock has partially hydrolyzed during storage, background signal will be high.
    • Solution: Prepare a fresh stock solution and ensure proper storage conditions. Check the absorbance of your stock solution before adding enzyme.
  • Possible Cause 2: Contamination. Contamination with ambient phosphatase enzymes from bacteria or skin contact can cause non-specific hydrolysis.
    • Solution: Use sterile techniques and filter buffers if necessary.

Q3: The expected signal is low, suggesting low enzyme activity. How should I troubleshoot?

  • Step 1: Verify Reagent Integrity. Test your this compound stock with a known active enzyme preparation to confirm it is still a viable substrate.
  • Step 2: Check for Interfering Compounds. Ensure that no components in your assay buffer (e.g., other phosphate compounds) are inhibiting the enzyme or chelating essential co-factors.
  • Step 3: Systematically Vary Conditions. Perform a calibration check of your detector and ensure the assay pH and temperature are optimal for your specific enzyme.

Critical Next Steps for Protocol Development

  • Consulting Manufacturer Data Sheets: The most reliable information on solubility, stability, and preparation for your specific product will come from the supplier (e.g., Sigma-Aldrich, Tocris).
  • Reviewing Foundational Literature: Search for published papers that use this compound in assays similar to yours. Their methods section is an excellent source for validated protocols [1] [2].
  • Internal Validation: Once a protocol is drafted, perform a stability study with your specific material to establish definitive shelf-life and handling procedures for your lab.

References

temperature optimization for pNP-TMP assays

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP Assay: Principles & Protocol

The p-Nitrophenyl Thymidine 5'-Monophosphate (this compound) assay is a common method used to study the enzymatic activity of nucleases and phosphodiesterases. In this assay, the enzyme hydrolyzes the this compound substrate, releasing p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at 410 nm [1] [2].

The core experimental workflow for this assay is outlined below.

workflow Start Assay Preparation A Prepare Reaction Master Mix Start->A B Add Enzyme to Initiate Reaction A->B C Incubate at Optimized Temperature B->C D Measure A410 in Real-time C->D E Calculate Reaction Rate D->E End Data Analysis E->End

Detailed Experimental Methodology

Here is a step-by-step protocol for setting up and running a this compound assay, incorporating critical parameters for optimization [1].

Reagents and Equipment:

  • Enzyme: Purified enzyme of interest (e.g., oligoribonuclease or ENPP1).
  • Substrate: this compound solution.
  • Buffer: A suitable buffer, typically around pH 8.5.
  • Divalent Cations: Mn²⁺ or Mg²⁺ solution. Mn²⁺ is often preferred for optimal activity [1].
  • Equipment: Thermostatted spectrophotometer or plate reader capable of maintaining temperature and measuring absorbance at 410 nm.

Procedure:

  • Reaction Setup: Prepare a master mix containing the appropriate buffer, divalent cation (e.g., 1-5 mM MnCl₂), and substrate (this compound). The final reaction volume is typically 50-100 µL.
  • Temperature Equilibration: Pre-incubate the master mix and the enzyme separately in a water bath or thermal cycler set to the desired assay temperature.
  • Reaction Initiation: Add the pre-warmed enzyme to the master mix to start the reaction. Mix thoroughly but gently.
  • Incubation and Measurement: Immediately transfer the reaction mixture to a cuvette or microplate well maintained at the assay temperature. Monitor the increase in absorbance at 410 nm over a time course (e.g., 10-30 minutes).
  • Data Calculation: Calculate the rate of the reaction (velocity, V) based on the change in absorbance per unit time (ΔA410/min). The concentration of p-nitrophenol produced can be determined using its molar extinction coefficient (ε).

Temperature Optimization Guide

Temperature is a critical parameter that directly impacts enzyme activity and stability. The data below, derived from a characterized oligoribonuclease, serves as an example for systematic optimization [1].

Parameter Optimal / Target Range Experimental Observations & Impact
Optimal Temperature ~50°C (for specific enzymes) Activity peaks within a specific range; outside this range, activity declines sharply [1].
Thermal Stability Half-life of 15 min at 50°C Pre-incubate enzyme at different temperatures (e.g., 4°C to 60°C) for 15 min before assay. Critical for interpreting activity data [1].
Assay Temperature Near organism's physiological temp. A common standard is 37°C for mammalian enzymes; check literature for your specific enzyme [1].
pH Interaction pH 8.0 - 9.0 (optimum ~8.5) Optimize pH and temperature in tandem, as they can be interdependent [1].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when running this compound assays.

Problem Potential Cause Recommended Solution
Low or No Signal Incorrect temperature/pH; missing cofactor; enzyme degradation. Verify instrument temperature calibration. Ensure divalent cations (Mn²⁺/Mg²⁺) are present. Check enzyme storage and activity [1] [3].
High Background Signal Substrate auto-hydrolysis; contaminated reagents. Include a no-enzyme control. Prepare fresh substrate solutions. Use high-purity water and reagents [3].
Poor Reproducibility Inconsistent temperature; pipetting errors; enzyme instability. Equilibrate all reagents fully. Use calibrated pipettes and master mixes. Aliquot and store enzyme properly to avoid freeze-thaw cycles [3].
Signal Exceeds Linear Range Substrate or enzyme concentration too high. Dilute the enzyme or reduce substrate concentration in the reaction. Ensure measurements are within the dynamic range of your standard curve [3].

The following flowchart can guide you through a logical troubleshooting process.

troubleshooting Start Poor Assay Results LowSignal Low or No Signal Start->LowSignal HighSignal High Background Start->HighSignal BadRepro Poor Reproducibility Start->BadRepro C1 Check Cofactors (Mn²⁺/Mg²⁺) LowSignal->C1 C3 Run No-Enzyme Control HighSignal->C3 C5 Check Calibration (Pipettes, Thermometer) BadRepro->C5 C2 Verify Temp./pH Optimization C1->C2 Resolved Issue Resolved C2->Resolved C4 Prepare Fresh Substrate C3->C4 C4->Resolved C6 Use Master Mix C5->C6 C6->Resolved

Key Technical Takeaways

  • Temperature is Central: It is not just an incubation condition but a key variable that must be empirically optimized for each enzyme to ensure maximal activity and assay robustness [1].
  • Systematic Optimization is Best: Always optimize temperature in conjunction with other parameters like pH and divalent cation concentration, as they are often interdependent [1].
  • Stability Informs Viability: The thermal stability data (half-life) is as important as the optimal temperature for interpreting results and designing experiments [1].

References

pNP-TMP vs ATP for ENPP1 activity measurement

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Comparison at a Glance

Feature pNP-TMP (Thymidine 5'-Monophosphate p-Nitrophenyl Ester) ATP (Adenosine Triphosphate)
Role in Assay Synthetic, chromogenic probe [1] Native, physiological substrate [2]
Detection Method Colorimetric (Absorbance) [1] Colorimetric (Malachite Green) [2]
Primary Readout p-nitrophenolate formation (yellow color) [1] Inorganic Phosphate (Pi) release [2]
Sensitivity (vs. This compound) Baseline (Low sensitivity) [1] Not directly compared in data, but physiological relevance is a key advantage [2]
Signal-to-Noise Ratio ~1.2 [1] Information not available in search results
Limit of Detection Baseline (High, less sensitive) [1] Information not available in search results
Key Advantage Simple procedure; enables high-throughput screening [1] Physiological relevance; measures actual products of native reaction [2]
Key Limitation Low sensitivity and selectivity; requires long incubation (18-24 h) [1] Requires a coupled enzyme (Pyrophosphatase) to detect total nucleotide hydrolysis [2]

Experimental Protocols

The methodologies for these two assays differ significantly in their setup and what they directly measure.

Protocol for this compound Colorimetric Assay

This method directly measures the cleavage of the phosphodiester bond in this compound by ENPP1.

  • Reaction Setup: The assay mixture contains the ENPP1 enzyme and this compound as the substrate in an appropriate aqueous buffer (e.g., PBS, pH 7.4) [1].
  • Incubation: The reaction is typically incubated for a period, which can be prolonged (up to 18-24 hours) due to the method's low sensitivity [1].
  • Detection: Enzymatic cleavage releases p-nitrophenolate, which is a yellow-colored compound. The formation of this product is monitored by measuring the absorbance in the visible range (the specific wavelength is not provided in the search results, but p-nitrophenol typically absorbs at around 405-410 nm) [1].
  • Data Analysis: The rate of the color increase is proportional to the enzymatic activity.
Protocol for ATP Colorimetric Assay

This method is indirect and measures the total phosphate released from ATP hydrolysis. A key feature is the use of a coupling enzyme to differentiate between the two phosphate products.

  • Reaction Setup: The assay mixture contains ENPP1 and its physiological substrate, ATP [2].
  • Coupled Reaction: ENPP1 hydrolyzes ATP, producing AMP and inorganic pyrophosphate (PPi). To measure the total nucleotide hydrolysis, inorganic pyrophosphatase is added to the reaction. This enzyme converts the generated PPi into two molecules of inorganic phosphate (Pi) [2].
  • Detection: The total Pi (from any direct contamination in reagents plus that generated from PPi) is detected using a malachite green-molybdate reagent. This reagent forms a complex with Pi that can be measured colorimetrically. The assay uses a special modification to ensure the stability of acid-labile compounds [2].
  • Data Analysis: The amount of green color formed is proportional to the total Pi, which reflects ENPP1 activity. By omitting the inorganic pyrophosphatase, the assay can be configured to detect only the background Pi [2].

ENPP1 Function and Assay Selection

To contextualize these assays, the diagram below illustrates the native biochemical function of ENPP1 and how each detection method interfaces with it.

G cluster_native Native ENPP1 Pathway cluster_assays Assay Detection Methods ENPP1 ENPP1 Enzyme Products AMP + Inorganic Pyrophosphate (PPi) ENPP1->Products pNP p-Nitrophenolate ENPP1->pNP Colorimetric Readout ATP Extracellular ATP ATP->ENPP1 Hydrolysis MalachiteGreen Malachite Green Assay Products->MalachiteGreen PPi Conversion pNPTMP This compound Probe pNPTMP->ENPP1 Cleavage Pi Inorganic Phosphate (Pi) MalachiteGreen->Pi Colorimetric Readout

When deciding which substrate to use, consider these points:

  • Choose the this compound assay if you need a simple, direct, and high-throughput method for initial screening of ENPP1 activity or inhibitors, and physiological relevance is not the primary concern [1].
  • Choose the ATP assay when your goal is to study the native, biologically relevant function of ENPP1, as it uses the true physiological substrate and measures the actual products of the hydrolysis reaction [2].

It is worth noting that due to the limitations of these classic substrates, new detection methods are being developed. Recent research has introduced chemiluminescent probes (e.g., CL-ENPP-1), which offer a signal-to-noise ratio thousands of times higher than the traditional this compound assay [1] [3].

References

comparing pNP-TMP with other chromogenic substrates

Author: Smolecule Technical Support Team. Date: February 2026

Chromogenic Substrates at a Glance

The table below summarizes common chromogenic substrates and their key characteristics for quick comparison.

Substrate Target Enzyme Application Examples Detection/Color Key Features
pNP-TMP [1] Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs) Enzyme activity assays for NPP1 [1] Colorimetric (Specific wavelength not detailed in sources) Nucleotide derivative; used to study specific eukaryotic enzymes [1].
TMB [2] [3] Horseradish Peroxidase (HRP) ELISA, Western Blot, IHC [2] Soluble Blue product; can be precipitated on membranes [2] [3]. High signal-to-noise ratio; product can be stabilized for blotting [3].
DAB [2] [3] Horseradish Peroxidase (HRP) IHC, Western Blot, ELISA [2] Insoluble Brown precipitate [2]. Precipitate can be chelated with metals (e.g., nickel) to enhance sensitivity [3].
PNPP [2] Alkaline Phosphatase (AP) ELISA [2] Soluble Yellow product; read at 405 nm [2]. Common for quantitative ELISA experiments [2].
BCIP/NBT [2] [3] Alkaline Phosphatase (AP) Western Blot, IHC, Microbiology [2] Insoluble Black-Purple precipitate [2]. Provides high sensitivity and sharp band resolution [2] [3].
X-Gal [2] β-Galactosidase (β-gal) Blue-white screening, Reporter assays [2] Blue precipitate [2]. Standard for lacZ reporter gene detection and bacterial colony screening [2].

This compound Specifics and Experimental Context

This compound (p-nitrophenyl thymidine 5'-monophosphate) is a nucleotide derivative chromogenic substrate [1]. Its primary described use is in research to study the activity and specificity of nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are important eukaryotic enzymes [1].

One key application is in differentiating between related enzymes like NPP1 and NPP2. NPP1 effectively hydrolyzes nucleotides like this compound, while NPP2 is a poor nucleotide hydrolase but has potent lysophospholipase D activity [1]. This makes this compound useful in mechanistic studies.

A generalized workflow for an enzyme activity assay using this compound involves the following steps, which can be visualized in the diagram below.

G Prepare_Reagents Prepare Reagents: - this compound Substrate - Enzyme (e.g., NPP1) - Assay Buffer Incubate Incubate Reaction Mixture (Cleavage occurs) Prepare_Reagents->Incubate Color_Development Color Development (Release of chromophore) Incubate->Color_Development Measure Measure Absorbance (Spectrophotometer) Color_Development->Measure Analyze Analyze Data (Calculate enzyme activity) Measure->Analyze

Performance and Selection Considerations

When selecting a substrate, consider these factors:

  • This compound's Niche: this compound is a specialized tool for studying NPP enzyme kinetics and specificity [1]. Substrates like TMB, DAB, PNPP, and BCIP/NBT are general workhorses for common immunoassays and reporter systems like ELISA and Western blotting [2] [3].
  • Sensitivity and Signal: Precipitating substrates (e.g., DAB, BCIP/NBT) are ideal for creating permanent stains on membranes [3]. Soluble substrates (e.g., PNPP, TMB in ELISA) are suited for quantitative analysis in solution [2].
  • Experimental Flexibility: Substrates like X-Gal are integral to specific, well-established techniques like blue-white screening in molecular cloning [2].

References

correlation between pNP-TMP and natural substrate hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, applications, and limitations of using pNP-TMP compared to natural substrates.

Aspect This compound (Artificial Substrate) Natural Substrates (e.g., ATP, RNA)
Core Principle Colorimetric; releases yellow p-nitrophenolate upon hydrolysis [1]. Often require complex analysis (e.g., chromatography, antibodies) [1].
Primary Advantage High-throughput, simple, and cost-effective [1]. Biologically relevant data.
Key Limitation Can yield misleading results, especially for inhibitor potency, due to potential allosteric effects [1]. Assays are more time-consuming, expensive, and low-throughput [1].
Typical Assay Workflow Direct measurement of absorbance at ~405 nm [1]. Requires separation of products or specialized detection methods [1].
Reported Discrepancy Inhibitor Ki values can show "large discrepancies" (orders of magnitude difference) compared to values obtained with ATP [1]. Considered the benchmark for true inhibitory potency [1].
Recommended Use Ideal for initial high-throughput screening and basic enzyme characterization [1]. Essential for confirmatory studies and validating hits from initial screens [1].

Experimental Evidence and Underlying Mechanisms

Evidence of Substrate-Dependence in Inhibition

A critical study evaluating Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) inhibitors found that competitive inhibitors, in particular, showed significant differences in inhibitory potency (Ki values) when tested against p-Nph-5'-TMP compared to the natural substrate ATP [1]. For example, the inhibitor ARL 67156 was reported to have a Ki of 12 µM against this compound, but its potency against the natural pathway was not confirmed with ATP in this study [1]. Non-competitive and uncompetitive inhibitors did not show this variance [1]. The researchers hypothesized that This compound may act as an allosteric modulator of NPP1, altering the enzyme's conformation and its interaction with competitive inhibitors [1].

This compound as a General Tool for Enzyme Characterization

Beyond NPP1, this compound is widely used to study the fundamental kinetics of various nucleases. For instance, it has been successfully employed to characterize:

  • The proofreading exonuclease (ε subunit) of E. coli DNA polymerase III: The hydrolysis of this compound was used to determine kinetic parameters (kcat and KM) and to study the enzyme's dependence on divalent metal ions (Mn²⁺ and Mg²⁺) and pH [2] [3].
  • Oligoribonuclease (CpsORN) from Colwellia psychrerythraea: The hydrolysis of this compound, a dinucleotide mimic, was used to confirm the enzyme's activity and its preference for manganese over magnesium as a cofactor [4].

A Practical Workflow for Researchers

The following diagram illustrates a recommended pathway for utilizing this compound in drug discovery and biochemical research, highlighting where validation with natural substrates is critical.

cluster_legend Key Recommendation Start Start: Enzyme/Inhibitor Study Step1 High-Throughput Screening (HTS) Use this compound for initial assays Start->Step1 Step2 Identify Hit Compounds Step1->Step2 Step3 Confirmatory Assays Switch to Natural Substrate (e.g., ATP) Step2->Step3 Critical Step Step4 Data Analysis & Validation Step3->Step4 End Report Findings Step4->End L1 This compound is for screening L2 Natural substrates are for validation

Detailed Experimental Protocol

Spectrophotometric Assay Using this compound

This is a standard protocol for measuring enzyme activity with this compound, adaptable for various enzymes like NPP1 or exonucleases.

Principle: The enzyme hydrolyzes this compound, releasing p-nitrophenolate, which has a strong absorbance maximum at 405 nm [1]. The rate of increase in absorbance is proportional to enzyme activity.

Reagents:

  • Assay Buffer (appropriate for the target enzyme, e.g., 50 mM Tris-HCl, pH 8.0).
  • This compound stock solution (e.g., 10-100 mM in water or DMSO).
  • Divalent metal ion solution (e.g., MnCl₂ or MgCl₂), if required by the enzyme [2] [4].
  • Purified enzyme sample.
  • Stop solution (e.g., 0.5 M NaOH, if a fixed endpoint is used).

Procedure:

  • Reaction Setup: In a cuvette or a well of a 96-well plate, mix:
    • Assay Buffer (to a final volume of 1 mL or 200 µL).
    • Divalent metal ion to the required final concentration (e.g., 1 mM MnCl₂).
    • This compound substrate to the desired final concentration (e.g., 0.1 - 2 mM).
  • Baseline Measurement: Initiate the reaction by adding the enzyme. Mix quickly.
  • Kinetic Measurement: Immediately place the cuvette or plate in a spectrophotometer pre-warmed to the assay temperature (e.g., 25°C or 37°C).
  • Data Collection: Record the absorbance at 405 nm every minute for 15-30 minutes [5].
  • Calculation: Calculate enzyme activity using the molar absorptivity coefficient (ε) of p-nitrophenolate, which is approximately 18,000 M⁻¹cm⁻¹ at pH > 9. Under standard assay conditions, the change in absorbance per unit time is converted to the reaction rate using the Beer-Lambert law (A = ε * c * l).
Key Considerations for a Reliable Assay
  • Divalent Cations: The activity of many nucleases using this compound is absolutely dependent on divalent metal ions, with efficiencies often varying significantly (e.g., Mn²⁺ can be much more effective than Mg²⁺) [2] [4].
  • Product Inhibition: Be aware that one of the hydrolysis products, TMP, can be a competitive inhibitor of the enzyme, which may affect the kinetics of prolonged reactions [2].
  • Alternative Artificial Substrate: Researchers have found that p-nitrophenyl 5'-adenosine monophosphate (p-Nph-5'-AMP) is an artificial substrate whose results correlate much better with those from the natural substrate ATP [1]. It is a recommended alternative for follow-up studies.

References

pNP-TMP Application and Kinetic Parameter Measurement

Author: Smolecule Technical Support Team. Date: February 2026

The probe p-nitrophenyl 5′-thymidine monophosphate (pNP-TMP or TMP-pNP) is a colorimetric substrate historically used to monitor the activity of the enzyme Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) [1].

The standard assay principle involves ENPP-1 cleaving the phosphodiester bond in this compound, releasing p-nitrophenol (pNP), which can be detected by its absorbance at around 405-410 nm [1] [2]. The increase in absorbance over time is used to determine the initial reaction velocity, from which kinetic parameters like the Michaelis constant ((K_m)) and the maximum velocity ((V_{max})) can be calculated [2].

The table below summarizes a general experimental protocol based on common laboratory practices for kinetic characterization [2]:

Parameter Description
Key Instrument Microplate reader (absorbance mode)
Assay Wavelength 405-410 nm
Typical Buffer Phosphate buffer (e.g., 50 mM, pH 7.4)
Reaction Setup Buffer, enzyme preparation, and substrate (this compound dissolved in DMSO) mixed in a microplate well.
Data Collection Absorbance measured kinetically (e.g., every second for 90 seconds).
Data Analysis Initial velocities are calculated and fit to models (e.g., Michaelis-Menten) to determine (K_m) and (V_{max}).

Performance Comparison with a Novel Chemiluminescent Probe

Recent research has developed a new chemiluminescent probe, CL-ENPP-1, for detecting ENPP-1 activity. The study provides a direct, quantitative comparison of its performance against the traditional this compound method, highlighting significant limitations of the colorimetric approach [1].

The table below compares the two probes based on the findings:

Feature Colorimetric Probe (this compound/TMP-pNP) Chemiluminescent Probe (CL-ENPP-1)
Detection Principle Absorbance of released p-nitrophenolate [1]. Chemiluminescence from a dioxetane luminophore upon enzymatic cleavage [1].
Signal-to-Noise (S/N) Ratio 1.2 [1] 4,912 [1]
Relative Limit of Detection (LOD) Baseline (1x) ~4,500-fold lower than this compound [1]
Key Limitations Low sensitivity; requires prolonged incubation (18-24 hours); lacks selectivity (can be activated by other enzymes like Alkaline Phosphatase) [1]. High sensitivity and selectivity; complex synthesis [1].

This comparison shows that while this compound is a straightforward tool, its low sensitivity and selectivity make it unsuitable for applications requiring the detection of low enzyme concentrations or in complex biological samples where interfering enzymes may be present [1].

ENPP-1 Signaling Pathway Context

To better understand the biological role of the enzyme ENPP-1, for which this compound is a substrate, the following diagram outlines its function in nucleotide metabolism, which is relevant to its role as a cancer biomarker [1].

G ATP ATP ENPP1 ENPP1 ATP->ENPP1 Extracellular AMP AMP ENPP1->AMP Signal Signal ENPP1->Signal Detectable Output Probe Probe Probe->ENPP1 Cleavage

Research Implications and Future Directions

The comparative data indicates that while this compound is a useful foundational tool, its technical limitations are driving the development of superior methods [1]. For your comparison guide, this suggests:

  • Historical Benchmark: this compound serves as a historical benchmark, but its performance is significantly outpaced by modern probes.
  • Context-Dependent Use: It may still be adequate for simple, high-activity assays but is less ideal for sensitive or selective detection required in modern drug development, such as screening ENPP-1 inhibitors or detecting its activity in cellular environments [1].
  • Emerging Alternatives: The field is moving toward chemiluminescent and fluorescent probes that offer higher sensitivity and the ability to perform real-time measurements in complex biological systems [1].

References

pNP-TMP in inhibitor screening vs other methods

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP in Inhibitor Screening

This compound (para-Nitrophenyl Trimethyl Phosphate) is a colorimetric substrate used to study the activity of certain enzymes, particularly nucleotide pyrophosphatases/phosphodiesterases (NPPs) [1].

In experiments, the enzyme hydrolyzes this compound, releasing para-nitrophenol, a yellow-colored product that can be easily measured by absorbance, allowing researchers to quantify enzyme activity [1]. Inhibitors are identified by their ability to reduce this signal.

The table below summarizes key experimental details for a screening assay using this compound:

Aspect Experimental Details for this compound
Assay Type Colorimetric enzyme activity assay [1].
Target Enzymes Recombinant human NPP1 and NPP3 [1].
Key Experimental Step Incubation of the enzyme with the substrate this compound in the presence or absence of potential inhibitors [1].
Measurement Method Colorimetric measurement of the hydrolysis product [1].
Data Analysis Determination of inhibitor potency (e.g., Ki values) by measuring the reduction in product formation [1].

Comparison with an Alternative Screening Method

To illustrate different screening approaches, the table below contrasts the core principles of the colorimetric method (using a substrate like this compound) with a more recent technology that detects protein-protein interaction (PPI) inhibitors.

Screening Method This compound / Colorimetric Assay Magnetically Modulated Biosensor (MMB)
Detection Principle Measures changes in absorbance from an enzyme's catalytic activity on a substrate [1]. Measures disruption of fluorescently tagged protein-protein interactions on magnetic beads [2].
Typical Assay Target Enzyme catalytic activity. Protein-protein interactions (e.g., SARS-CoV-2 S1-ACE2 binding) [2].
Key Experimental Data Inhibitor concentration vs. enzyme activity (IC50, Ki). Inhibitor concentration vs. normalized fluorescence signal (IC50).
Throughput Compatible with medium-to-high throughput in plate reader format. High-throughput, automatable (magnetic separation) [2].
Assay Time Several hours (includes incubation and measurement). About 2 hours total, significantly faster than ELISA [2].
Key Advantage Directly measures enzyme function; relatively simple and established. Highly sensitive, minimal non-specific binding, fast, and suitable for complex targets like PPIs [2].

Workflow of an MMB-Based Inhibitor Screen

The MMB-based screening method follows a clear, sequential process to identify inhibitors. The diagram below outlines the key steps from preparation to final detection.

MMB_Workflow start Assay Preparation step1 Beads & Protein Incubation start->step1 step2 Add Inhibitor & Target step1->step2 step3 Add Fluorescent Detection Molecule step2->step3 step4 Wash to Remove Unbound Material step3->step4 step5 MMB Measurement & Signal Detection step4->step5 result1 High Signal (No Inhibition) step5->result1 No Inhibitor result2 Low Signal (Inhibition Detected) step5->result2 Inhibitor Present

Research Implications

  • Choosing a Method: The choice between a method like the this compound assay and the MMB assay depends heavily on your research target. Use catalytic substrate-based assays for enzyme activity, and interaction-based assays (like MMB) for protein-protein interactions [2] [1].
  • Correlating Data: A study comparing different kinase inhibitor screening methods found that the correlation between binding data (like some interaction assays) and functional enzymatic activity data can be improved by using more physiologically relevant protein constructs and precise assay conditions [3]. This highlights the importance of matching the assay type to your biological question.

References

validating pNP-TMP assay with mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Assay Validation

For any quantitative analytical method, including a mass spectrometry-based pNP-TMP assay, a standard set of parameters must be validated to ensure the data is reliable, accurate, and reproducible [1] [2]. The table below outlines these core parameters.

Validation Parameter Definition & Purpose Typical Experimental Approach (for this compound)
Specificity Ability to accurately measure the analyte (this compound) in the presence of other components (matrix, impurities) [1]. Analyze blank samples, placebo/formulation matrix, and spiked samples to confirm no interference at the retention time of this compound.
Linearity & Range The ability to obtain test results directly proportional to analyte concentration, over a specified range [1]. Prepare and analyze a series of standard solutions (e.g., 50% to 120% of expected concentration). Plot response vs. concentration; correlation coefficient (r) should be ≥0.99 [1].
Accuracy Closeness of the measured value to the true value. Often expressed as % recovery [1]. Spike placebo with known amounts of this compound at multiple levels (e.g., 80%, 100%, 120%). Analyze and calculate % recovery; should be 98-102% with low %RSD [1].
Precision Degree of scatter in repeated measurements. Includes Method Precision (repeatability) and Intermediate Precision (ruggedness) [1]. Analyze multiple independent preparations (n=6) from a homogeneous sample batch. %RSD for results should be ≤2.0%. Intermediate precision varies analyst, day, or instrument [1].
Solution Stability Evaluation of how long the analyte remains stable in solution under specific conditions [1]. Analyze sample solutions stored under specific conditions (e.g., room temp, refrigerated) over time (e.g., 0, 8, 24, 48 hrs) and compare results to a fresh standard.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temp, mobile phase pH) [1]. Intentionally alter method parameters within a small range and monitor impact on assay results (e.g., retention time, peak area, resolution).

Mass Spectrometry Performance Considerations

When comparing different mass spectrometers for your assay, you should evaluate them based on the following performance characteristics, which align with the validation parameters above [3] [4].

  • Sensitivity and Detection Limits: This is critical for detecting low-abundance compounds. Key metrics are the Limit of Detection (LOD) and Limit of Quantification (LOQ), defined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively [3]. Higher sensitivity instruments allow for measuring lower concentrations of your analyte.
  • Specificity and Selectivity: Mass spectrometers provide high specificity by using the mass-to-charge ratio (m/z) as a filter. Tandem mass spectrometry (MS/MS) is particularly powerful, using multiple stages of mass analysis to isolate a specific precursor ion and monitor its unique product ions, effectively eliminating background interference [4].
  • Throughput and Speed: The instrument's acquisition speed determines how many data points can be collected across a chromatographic peak. This is crucial for maintaining data quality with fast separation techniques and for processing a large number of samples in a high-throughput setting [4].
  • Quantitative Performance: The dynamic range (the interval between the upper and lower concentration an instrument can measure) and the reproducibility of quantification are vital. Some instruments, termed "verification-class," are specifically designed to bridge the gap between discovery-level and ultimate clinical validation, offering an optimal balance of multiplexing capacity, sensitivity, and robustness for targeted assays [4].

Experimental Protocol Outline

Based on general validation practices, here is an outline for key experiments you could perform. You would need to adapt the details (e.g., specific concentrations, MRM transitions) for your this compound assay [1] [2].

1. Sample Preparation Workflow A robust and potentially automated sample preparation protocol is foundational for precision. A general workflow for a plasma sample, which can be adapted for your needs, is visualized below. Automation can significantly improve reproducibility and throughput [5].

Start Start: Sample Collection Denaturation Denaturation Start->Denaturation Reduction Reduction Denaturation->Reduction Alkylation Alkylation Reduction->Alkylation Digestion Enzymatic Digestion Alkylation->Digestion Desalting Desalting/Cleanup Digestion->Desalting MS LC-MS/MS Analysis Desalting->MS

2. Specificity and Linear Range Experiment

  • Procedure: Prepare a blank sample (matrix without this compound), a placebo sample (formulation without active ingredient), and a series of standard solutions spanning your intended range (e.g., 50%, 80%, 100%, 120% of target concentration). Inject each into the LC-MS/MS system.
  • Data Analysis: Confirm the absence of interfering peaks in the blank and placebo at the retention time of this compound. Plot the peak area (or area ratio to internal standard) against the concentration of this compound for the standards. Perform linear regression to determine the correlation coefficient (r), slope, and y-intercept [1].

3. Accuracy (Recovery) and Precision Experiment

  • Procedure: Prepare quality control (QC) samples by spiking the placebo matrix with known quantities of this compound at three concentration levels (e.g., Low, Medium, High). Prepare six replicates of each QC level and analyze them in a single sequence for method precision. Repeat the experiment on a different day or with a different analyst for intermediate precision [1].
  • Data Analysis: For accuracy, calculate the percentage of the measured value against the known, spiked value. For precision, calculate the % Relative Standard Deviation (%RSD) of the measured concentrations for the six replicates at each level [1].

A Guide for Your Comparison

To objectively compare different mass spectrometers for your this compound assay, I suggest you structure your evaluation around the following steps:

  • Define Your Benchmarking Kit: Prepare a standardized set of samples, including a blank matrix, a calibration curve with known concentrations of this compound, and QC samples at low, mid, and high concentrations. Use this identical kit to test all instruments you are comparing.
  • Run Core Validation Experiments: Use your kit to perform the key experiments outlined above (Linearity, Accuracy, Precision) on each instrument under comparison.
  • Create Comparison Tables: Populate your guide with the quantitative data generated. Key tables could include:
    • Sensitivity Comparison: LOD and LOQ values for this compound on each instrument.
    • Linear Range & Precision: Upper/lower limits of the linear range, correlation coefficient (r), and %RSD for QC samples from each instrument.
    • Throughput Assessment: The number of samples each instrument can analyze per day while maintaining data quality.

References

pNP-TMP vs pNP-PMP substrate specificity

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP as a Model Substrate

The table below summarizes key information about this compound and its use in studying Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1).

Aspect Description
Chemical Name p-nitrophenyl thymidine 5'-monophosphate (this compound) [1] [2]
Enzyme Application Primarily used for Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1) [2]
Role Artificial, colorimetric substrate for enzyme activity assays [2]
Reaction Hydrolysis of the phosphodiester bond, releasing p-nitrophenolate [2]
Detection Yellow color of p-nitrophenolate measured at 405 nm absorbance [2]
Experimental Utility Enables straightforward, high-throughput screening of enzymes and inhibitors [2]

Key Experimental Findings and Protocols

Researchers have used this compound extensively to characterize NPP enzymes, uncovering important nuances in its application.

  • Substrate-Dependent Inhibitor Potency: A critical finding is that the inhibitory potency (Ki values) of competitive NPP1 inhibitors can vary significantly depending on whether this compound or the natural substrate ATP is used in the assay. This suggests that this compound may act as an allosteric modulator of NPP1. In contrast, results obtained with another artificial substrate, p-nitrophenyl 5'-adenosine monophosphate (p-Nph-5'-AMP), correlate much better with those from ATP [2].
  • Distinguishing NPP1 from NPP2: this compound is a good substrate for NPP1, which prefers nucleotide-derived molecules. The related enzyme NPP2 (Autotaxin), however, has minimal activity towards nucleotides and instead functions mainly as a lysophospholipase D. This substrate specificity is determined by sequences throughout the enzyme's polypeptide chain [1].
Detailed Experimental Protocol

The following methodology is adapted from research on NPP1 inhibition studies [2]:

  • Enzyme Source: Use a purified or recombinant human NPP1 preparation.
  • Reaction Setup:
    • Buffer: 50 mM Tris-HCl (pH 7.2), 150 mM NaCl.
    • Cofactor: Include a divalent metal ion (e.g., 1 mM MnCl₂ or 0.1 mM ZnCl₂).
    • Stabilizer: Add 1 mg/mL bovine serum albumin (BSA).
    • Substrate: this compound at varying concentrations.
    • Inhibitor: Add the compound being tested at different concentrations.
  • Kinetic Measurement:
    • Initiate the reaction by adding the enzyme.
    • Incubate at 25°C.
    • Monitor the increase in absorbance at 405 nm in real-time using a spectrophotometer to track the release of p-nitrophenolate.
    • The extinction coefficient for p-nitrophenolate (Δε₄₀₅) is 11,500 M⁻¹ cm⁻¹.
  • Data Analysis:
    • Calculate initial reaction velocities from the absorbance data.
    • Fit the velocity versus substrate concentration data to the Michaelis-Menten equation (or the Hill equation for non-standard kinetics) to determine kinetic parameters (Km, Vmax, kcat).
    • For inhibition studies, determine Ki values by analyzing how the inhibitor affects the kinetics across multiple substrate concentrations.

Experimental Workflow and Pathway

The diagram below illustrates the logical workflow for an enzyme kinetics assay using this compound.

pNPTMP_Workflow cluster_assay Colorimetric Enzymatic Assay pNPTMP This compound Substrate Hydrolysis Hydrolysis Reaction pNPTMP->Hydrolysis NPP1 NPP1 Enzyme NPP1->Hydrolysis Product p-nitrophenolate (Yellow Product) Hydrolysis->Product Detection Absorbance Measurement 405 nm Product->Detection Data Kinetic Data (Km, Vmax, Ki) Detection->Data End Data Analysis Start Assay Start

Key Considerations for Researchers

Based on the available literature, here are some critical points to consider when designing your experiments:

  • pNP-PMP Specificity: The search did not yield specific information on "pNP-PMP." Its properties and suitability as a substrate would need to be established experimentally against your enzyme of interest.
  • Choice of Artificial Substrate: If your goal is to screen for inhibitors intended to block the action of NPP1 on its natural substrate ATP, be cautious when using this compound. The significant substrate-dependence of inhibitor potency means lead compounds identified with this compound should be validated using ATP or p-Nph-5'-AMP [2].
  • Enzyme Specificity: The substrate specificity between different phosphodiesterases can be stark, as seen with NPP1 and NPP2. Always confirm that your enzyme of interest actively hydrolyzes your chosen substrate [1].

References

cross-validation of pNP-TMP results with physiological substrates

Author: Smolecule Technical Support Team. Date: February 2026

pNP-TMP in Enzymatic Studies

The table below summarizes the two distinct experimental contexts where this compound is used, based on the search results.

Enzyme Target Reported Experimental Protocol Key Quantitative Findings Context & Limitations
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) [1] Incubation of ENPP-1 with this compound or other probes in aqueous buffer (PBS, pH 7.4); activity monitored by colorimetric measurement of p-nitrophenolate release [1]. This compound showed an S/N ratio of 1.2; required prolonged incubation (18-24 h) [1]. Used as a colorimetric reference; newer chemiluminescent probe CL-ENPP-1 showed ~4000x higher S/N ratio and ~4500x lower LOD [1].
Oligoribonuclease from Colwellia psychrerythraea (CpsORN) [2] Hydrolysis of this compound to p-nitrophenol and TMP monitored in presence of manganese or magnesium divalent cations; temperature-dependent activity assessed from 10–60°C [2]. This compound hydrolysis: >80% activity with Mn²⁺ vs. <20% with Mg²⁺; max activity at 40°C; enzyme denatured ~50°C [2]. This compound acts as a dinucleotide mimic; study focused on structural mechanism, not direct validation against physiological RNA [2].

Experimental Protocols for this compound

Here are the detailed methodologies for the key experiments cited above:

  • For ENPP-1 Activity Assay [1]: The commercially available colorimetric probe TMP-pNP (p-nitrophenyl 5′-thymidine monophosphate) is incubated with the enzyme in an aqueous buffer (e.g., PBS, pH 7.4). The enzymatic activity is monitored by measuring the formation of yellow-colored p-nitrophenolate, which allows for high-throughput screening. A limitation is that this method often requires prolonged incubation periods of 18 to 24 hours.

  • For CpsORN Activity Assay [2]: The hydrolysis of this compound (thymidine 5′-monophosphate p-nitrophenyl ester) is used as a model reaction. The assay is performed in the presence of a divalent cation, preferably manganese (Mn²⁺), as it provides over 80% of the maximum activity compared to magnesium (Mg²⁺). The enzyme's activity can be characterized across a temperature gradient (10–60°C), revealing its optimal range and thermal stability.

Pathways and Workflow Visualization

The diagram below illustrates the logical relationship of how this compound is used as an experimental tool to study two different types of enzymes, based on the information from the search results.

G cluster_ENPP ENPP-1 Hydrolysis Pathway cluster_ORN Oligoribonuclease (CpsORN) Pathway pNPTMP This compound Substrate ENPP1 ENPP-1 Enzyme pNPTMP->ENPP1 ORN CpsORN Enzyme pNPTMP->ORN Cleavage1 Cleaves Phosphodiester Bond ENPP1->Cleavage1 Product1 p-Nitrophenolate (Colorimetric Readout) Cleavage1->Product1 Application1 Biomarker Detection & Drug Discovery Assays Product1->Application1 Cleavage2 Hydrolysis as Dinucleotide Mimic ORN->Cleavage2 Product2 p-Nitrophenol & TMP Cleavage2->Product2 Application2 Study RNA Degradation & Bacterial Physiology Product2->Application2

Experimental Use of this compound for Studying NucleasesThis diagram shows how this compound serves as a synthetic substrate to investigate the activity of two distinct nuclease enzymes.

Interpretation and Research Gaps

The available data highlights the role of this compound as a useful but limited synthetic substrate.

  • Utility as an Analog: this compound is established as a functional phosphodiester analogue. The CpsORN study explicitly uses it to probe the enzyme's active site and suggest a catalytic mechanism, treating it as a valid, albeit simplified, model for a natural dinucleotide substrate [2].
  • Performance Benchmark: In the context of ENPP-1, this compound's main value lies in its historical use as a benchmark. Its well-documented limitations in sensitivity and selectivity clearly demonstrate the need for and the superiority of modern detection methods like chemiluminescent probes [1].

A direct cross-validation with a physiological substrate (like a specific short-chain RNA for CpsORN or ATP/nucleotide triphosphates for ENPP-1) is not provided in the search results. To establish a true cross-validation, experiments would need to be conducted within the same study, using identical enzyme preparations and conditions to directly compare hydrolysis rates, catalytic efficiency (k_cat/K_M), and other kinetic parameters between this compound and the physiological substrate.

References

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XLogP3

-0.6

Related CAS

26886-08-8 (mono-ammonium salt)

Other CAS

16562-50-8

Wikipedia

P-nitrophenyl thymidine 5'-monophosphate

Dates

Last modified: 02-18-2024

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